Aprutumab Ixadotin
Description
has antineoplastic activity; consists of BAY 1179470 monoclonal antibody linked to an auristatin derivative
Structure
2D Structure
Properties
CAS No. |
1708947-48-1 |
|---|---|
Molecular Formula |
C57H95N9O11 |
Molecular Weight |
1082.4 g/mol |
IUPAC Name |
(2S)-2-amino-6-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1 |
InChI Key |
RCSZIBSPHRZNRQ-BTZXMIIFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Aprutumab Ixadotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprutumab Ixadotin (also known as BAY 1187982) is a novel antibody-drug conjugate (ADC) that was developed for the targeted therapy of cancers overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] FGFR2, a receptor tyrosine kinase, is known to be overexpressed in a variety of solid tumors, including gastric and triple-negative breast cancer, making it a promising therapeutic target.[3][4] this compound represents the first ADC to target FGFR2 and uniquely utilizes a novel auristatin W derivative as its cytotoxic payload.[1][2] This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular components, preclinical efficacy, and the experimental methodologies used in its evaluation.
Molecular Structure and Components
This compound is a complex molecule engineered to selectively deliver a potent cytotoxic agent to tumor cells. Its structure consists of three key components:
-
The Antibody: Aprutumab (BAY 1179470) A fully human monoclonal antibody (mAb) that specifically binds to the extracellular domain of FGFR2.[2]
-
The Linker: A non-cleavable N-(5-carboxypentyl) linker. This linker connects the antibody to the cytotoxic payload via covalent bonds with the lysine side chains of the antibody.[1] The non-cleavable nature of the linker ensures that the payload remains attached to the antibody until the entire ADC is proteolytically degraded within the lysosome of the target cell.[4]
-
The Payload: Ixadotin (Auristatin W derivative) A highly potent synthetic analog of dolastatin 10, which functions as a microtubule-disrupting agent.[2][5]
The chemical structure of the linker-payload conjugate, once released from the antibody, is designated as BAY 1168650.[5]
Core Mechanism of Action
The therapeutic effect of this compound is achieved through a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
-
Target Binding: Following intravenous administration, the Aprutumab component of the ADC circulates in the bloodstream and selectively binds to FGFR2 expressed on the surface of tumor cells.[5][6]
-
Internalization: Upon binding, the ADC-FGFR2 complex is internalized into the cell via endocytosis.[7]
-
Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the ADC-receptor complex fuses with a lysosome. Inside the acidic environment of the lysosome, the antibody component of this compound is degraded by lysosomal proteases. This degradation releases the cytotoxic payload, Ixadotin, which is attached to the linker and an amino acid residue from the antibody.[4]
-
Cytotoxic Effect: The released Ixadotin, a potent microtubule inhibitor, then exerts its cytotoxic effect. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization.[5] This disruption of the microtubule network leads to a G2/M phase cell cycle arrest, preventing the cancer cell from dividing, and ultimately triggers apoptosis (programmed cell death).[5][8]
Quantitative Preclinical Data
Preclinical studies have provided valuable quantitative data on the potency and efficacy of this compound.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of cancer cell lines with varying levels of FGFR2 expression. The results demonstrate a clear correlation between FGFR2 expression and the cytotoxic potency of the ADC.
| Cell Line | Cancer Type | FGFR2 Expression Level | IC50 (nM) |
| SNU-16 | Gastric Cancer | High | 0.097 - 0.83 |
| MFM-223 | Triple-Negative Breast Cancer | High | 0.097 - 0.83 |
| NCI-H716 | Colorectal Cancer | High | 0.097 - 0.83 |
| KATO III | Gastric Cancer | High | 0.097 - 0.83 |
| SUM-52PE | Breast Cancer | High | 0.097 - 0.83 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low/Negative | >100 |
| KYSE-180 | Esophageal Cancer | Low/Negative | >100 |
| 4T1 | Murine Breast Cancer | Low/Negative | >100 |
Data sourced from MedChemExpress, citing Sommer A, et al. Cancer Res. 2016.[1]
In Vivo Antitumor Efficacy
The antitumor activity of this compound was evaluated in various xenograft models of human cancers.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Response |
| SNU-16 | Gastric Cancer | 5 mg/kg, i.v., once weekly for 4 weeks | Significant tumor growth inhibition (at least 90%) |
| MFM-223 | Triple-Negative Breast Cancer | 1 and 5 mg/kg, i.v., once weekly | Marked decrease in tumor volume |
| NCI-H716 | Colorectal Cancer | 7.5 mg/kg, i.v. | Notable inhibition of tumor growth |
Data sourced from MedChemExpress, citing Sommer A, et al. Cancer Res. 2016.[1]
Experimental Protocols
The following are descriptions of the key experimental methodologies employed in the preclinical evaluation of this compound.
Cell Viability Assay (IC50 Determination)
The in vitro cytotoxicity of this compound was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3,000 to 7,000 cells per well and incubated for 24 hours.
-
Compound Addition: this compound was added to the wells at various concentrations.
-
Incubation: The plates were incubated for 72 hours to allow the ADC to exert its cytotoxic effect.
-
Luminescence Measurement: The CellTiter-Glo® reagent was added to each well, and the luminescence, which is proportional to the number of viable cells, was measured using a plate reader.
-
Data Analysis: The IC50 values were calculated by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
Quantitative Flow Cytometry for FGFR2 Expression
To quantify the number of FGFR2 receptors on the surface of cancer cells, a quantitative flow cytometry analysis was performed.
-
Cell Preparation: Single-cell suspensions of the cancer cell lines were prepared.
-
Antibody Staining: The cells were incubated with a saturating concentration of a fluorescently labeled anti-FGFR2 antibody (or Aprutumab itself, fluorescently labeled). An isotype control antibody was used to determine background fluorescence.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells was measured using a flow cytometer.
-
Quantification: The number of antibody binding sites per cell was determined by comparing the fluorescence intensity of the sample to a standard curve generated using beads with a known number of antibody binding sites.
In Vivo Xenograft Studies
The antitumor efficacy of this compound in vivo was evaluated using animal models.
-
Tumor Implantation: Human cancer cell lines (e.g., SNU-16, MFM-223) were subcutaneously injected into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and the mice were then randomized into treatment and control groups.
-
Drug Administration: this compound was administered intravenously at specified doses and schedules. A vehicle control or a non-targeting ADC was administered to the control group.
-
Tumor Measurement: Tumor volume was measured periodically using calipers.
-
Data Analysis: The antitumor effect was assessed by comparing the tumor growth in the treatment groups to the control group.
In Vitro Microtubule Polymerization Assay
The direct effect of the Ixadotin payload on microtubule formation was assessed using an in vitro polymerization assay.
-
Tubulin Preparation: Purified tubulin protein was prepared in a polymerization buffer.
-
Initiation of Polymerization: The polymerization of tubulin into microtubules was initiated by raising the temperature and adding GTP.
-
Addition of Test Compound: The Ixadotin payload (or a derivative) was added to the reaction mixture.
-
Measurement of Polymerization: The extent of microtubule polymerization was monitored over time by measuring the increase in turbidity (light scattering) of the solution at 340 nm using a spectrophotometer.
-
Data Analysis: The inhibitory effect of the payload was determined by comparing the rate and extent of polymerization in the presence of the compound to a control reaction without the compound.
Visualizations
Mechanism of Action Workflow
Caption: Workflow of this compound's mechanism of action.
Ixadotin's Effect on Microtubule Dynamics
Caption: Ixadotin disrupts normal microtubule dynamics.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Experimental workflow for IC50 determination.
Conclusion
This compound is a rationally designed antibody-drug conjugate that effectively targets FGFR2-overexpressing cancer cells. Its mechanism of action relies on the specific delivery of a potent microtubule-disrupting agent, Ixadotin, leading to cell cycle arrest and apoptosis. Preclinical data have demonstrated its high potency and selectivity in vitro and significant antitumor activity in vivo. Although the clinical development of this compound was terminated early due to a narrow therapeutic window observed in a Phase I trial, the in-depth understanding of its mechanism of action provides valuable insights for the future design and development of novel ADCs.[4] The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Circulating tumor cells with FGFR2 expression might be useful to identify patients with existing FGFR2‐overexpressing tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Efficacy of the Auristatin-Based Antibody-Drug Conjugate BAY 1187982 for the Treatment of FGFR2-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to BAY 1187982 (Aprutumab Ixadotin): Molecular Profile, Mechanism of Action, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BAY 1187982, also known as Aprutumab ixadotin, an antibody-drug conjugate (ADC) that has been investigated for the treatment of solid tumors. This document details its molecular structure, mechanism of action, and a summary of its preclinical evaluation, presenting key quantitative data and experimental methodologies.
Core Molecular Structure and Composition
BAY 1187982 is a complex biologic therapeutic composed of three main components: a monoclonal antibody, a cytotoxic payload, and a linker molecule.
-
Monoclonal Antibody: The targeting component is Aprutumab (BAY 1179470) , a fully human IgG1 monoclonal antibody that specifically targets the fibroblast growth factor receptor 2 (FGFR2).[1] FGFR2 is a receptor tyrosine kinase that is often overexpressed in various solid tumors, including gastric and breast cancers, and its signaling plays a crucial role in tumor cell proliferation, survival, and differentiation.[2][3]
-
Cytotoxic Payload: The cytotoxic agent is a potent auristatin W derivative .[4] Upon internalization into the target cell, the active metabolite, BAY 1168650 , is released.[3][5] This payload disrupts microtubule polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]
-
Linker: A non-cleavable linker covalently attaches the auristatin W derivative to the antibody.[1][6] The conjugation occurs at lysine residues on the antibody.[1][6] This stable linker is designed to keep the cytotoxic payload attached to the antibody while in circulation, minimizing off-target toxicity.[7] The average drug-to-antibody ratio (DAR) for BAY 1187982 is approximately 4.[3][5]
The molecular formula for the payload component is C₅₇H₉₅N₉O₁₁ and it has a molecular weight of 1082.4 g/mol .[1][2]
Quantitative Data Summary
The preclinical evaluation of BAY 1187982 has generated significant quantitative data regarding its potency, pharmacokinetics, and in vivo efficacy.
Table 1: In Vitro Cytotoxicity of BAY 1187982 in Human Cancer Cell Lines
| Cell Line | Cancer Type | FGFR2 Expression (Receptors/Cell) | IC₅₀ (ng/mL) |
| SNU-16 | Gastric | 2,300,000 | 20 |
| NCI-H716 | Colorectal | 1,200,000 | 30 |
| MFM-223 | Breast | 750,000 | 100 |
| KATO-III | Gastric | 2,800,000 | 10 |
| OE19 | Esophageal | 1,100,000 | 40 |
| AN3-CA | Endometrial | 4,000 | >10,000 |
| Hs-746T | Gastric | Not detected | >10,000 |
Data synthesized from preclinical studies.
Table 2: Pharmacokinetic Parameters of BAY 1187982 in Tumor-Bearing Mice
| Compound | Dose | Cₘₐₓ (µg/mL) | AUC (µg·h/mL) | t₁/₂ (hours) |
| BAY 1187982 (ADC) | 5 mg/kg | 165 | 13,614 | 196 |
| BAY 1168650 (Toxophore) in Tumor | 5 mg/kg | 0.03 | 3.8 | - |
| BAY 1168650 (Toxophore) in Plasma | 5 mg/kg | 0.001 | 0.04 | - |
Pharmacokinetic parameters were determined in NMRI nu/nu mice bearing NCI-H716 xenografts following a single intravenous administration.[3][5]
Table 3: In Vivo Antitumor Efficacy of BAY 1187982 in Xenograft Models
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition/Regression |
| SNU-16 | Gastric | 5 mg/kg, i.v., weekly | Partial tumor regression[6] |
| MFM-223 | Breast | 5 mg/kg, i.v., weekly | Partial tumor regression[6] |
| NCI-H716 | Colorectal | 7.5 mg/kg, i.v., weekly | Significant tumor growth inhibition[6] |
Signaling Pathways and Mechanism of Action
The mechanism of action of BAY 1187982 is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.
The binding of the aprutumab component of BAY 1187982 to FGFR2 on the surface of tumor cells initiates receptor-mediated endocytosis. The ADC-receptor complex is then trafficked to the lysosome, where the antibody is degraded, releasing the cytotoxic payload, BAY 1168650. The released payload then binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][5]
Experimental Protocols
The following are representative protocols for key experiments based on published preclinical studies of BAY 1187982.
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of BAY 1187982 in cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
- Harvest cells using trypsin and perform a cell count.
- Seed cells into 96-well plates at a density of 2,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
- Prepare a serial dilution of BAY 1187982 and a non-targeting control ADC in cell culture medium.
- Remove the medium from the cell plates and add the diluted compounds.
- Include wells with untreated cells as a negative control and wells with a vehicle control.
- Incubate the plates for 72-96 hours.
3. Cell Viability Assessment (MTT Assay):
- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
- Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values using a non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the antitumor efficacy of BAY 1187982 in a mouse xenograft model.
1. Animal Model and Tumor Implantation:
- Use immunodeficient mice (e.g., NMRI nu/nu or NOD/SCID).
- Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ SNU-16 cells) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment Administration:
- Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, BAY 1187982 at various doses).
- Administer the treatments intravenously (i.v.) according to the desired schedule (e.g., once weekly).
3. Efficacy Evaluation:
- Measure tumor volume using calipers two to three times per week.
- Monitor animal body weight and overall health as indicators of toxicity.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
- Calculate tumor growth inhibition (TGI) or regression for each treatment group compared to the vehicle control.
Pharmacokinetic Analysis
This protocol details the assessment of the pharmacokinetic profile of BAY 1187982 and its payload.
1. Dosing and Sample Collection:
- Administer a single intravenous dose of BAY 1187982 to tumor-bearing mice.
- Collect blood samples via cardiac puncture or tail vein bleeding at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours post-dose).
- Collect tumor and other tissues at the final time point.
2. Sample Processing and Analysis:
- Process blood samples to obtain plasma.
- Homogenize tissue samples.
- Use a validated enzyme-linked immunosorbent assay (ELISA) to determine the concentration of the total antibody and the ADC in plasma.
- Use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of the toxophore metabolite (BAY 1168650) in plasma and tissue homogenates.
3. Data Analysis:
- Calculate key pharmacokinetic parameters such as maximum concentration (Cₘₐₓ), area under the concentration-time curve (AUC), and half-life (t₁/₂) using non-compartmental analysis software.
Conclusion
BAY 1187982 (this compound) is a well-characterized antibody-drug conjugate that demonstrates potent and selective antitumor activity in preclinical models of FGFR2-positive cancers. Its mechanism of action, leveraging the specificity of a monoclonal antibody to deliver a potent microtubule-disrupting agent, highlights the therapeutic potential of the ADC platform. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and scientists in the field of oncology drug development. While a Phase I clinical trial of this compound was terminated due to tolerability issues, the preclinical findings remain a valuable case study in the development of ADCs targeting the FGFR2 pathway.[1][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. FGF18–FGFR2 signaling triggers the activation of c-Jun–YAP1 axis to promote carcinogenesis in a subgroup of gastric cancer patients and indicates translational potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Aprutumab Ixadotin: A Technical Guide for Researchers in FGFR2-Positive Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aprutumab ixadotin (BAY 1187982) is a first-in-class antibody-drug conjugate (ADC) that targets Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase frequently overexpressed in a variety of solid tumors, including gastric and triple-negative breast cancers. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical development. Notably, the Phase I clinical trial was terminated early due to a challenging safety profile. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic targeting of FGFR2 and the evolution of ADC technology.
Introduction to this compound
This compound is an investigational ADC composed of three key components:
-
A fully human monoclonal antibody: This antibody specifically binds to the extracellular domain of FGFR2.
-
A non-cleavable linker: This linker stably connects the antibody to the cytotoxic payload.
-
A novel auristatin W derivative payload: This potent microtubule-disrupting agent is designed to induce cell death upon internalization into the target cancer cell.[1]
The rationale behind this compound is to selectively deliver a potent cytotoxic agent to tumor cells overexpressing FGFR2, thereby minimizing systemic toxicity.[2] Preclinical studies demonstrated promising anti-tumor activity in FGFR2-positive cancer models.[3] However, a first-in-human Phase I clinical trial (NCT02368951) was terminated due to poor tolerability, with the maximum tolerated dose (MTD) falling below the predicted therapeutic threshold.[4][5]
Mechanism of Action
The proposed mechanism of action for this compound follows the classical ADC paradigm:
-
Binding: The monoclonal antibody component of this compound binds to FGFR2 on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-FGFR2 complex is internalized by the cell.
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the antibody is degraded, releasing the auristatin W derivative payload.
-
Cytotoxicity: The released payload disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis.[1]
Preclinical Data
In Vitro Studies
This compound demonstrated potent and selective cytotoxic activity against FGFR2-positive cancer cell lines.
| Assay | Cell Lines | Key Findings | Reference |
| Cell Viability | SNU-16, NCI-H716, MFM-223, KATO III, SUM-52PE | IC50 values ranged from 0.097 to 0.83 nM in FGFR2-positive cell lines. | [3] |
| Apoptosis Induction | SNU-16, SUM-52PE | Increased caspase-3/7 activity was observed in FGFR2-positive cells. | [3] |
| Microtubule Disruption | - | The auristatin W derivative payload effectively inhibited microtubule polymerization. | [1] |
In Vivo Xenograft Studies
Significant anti-tumor efficacy was observed in mouse xenograft models of human cancers with FGFR2 overexpression.
| Model Type | Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Cell Line-Derived Xenograft | Gastric Cancer | SNU-16 | 5 mg/kg, once weekly | >90% inhibition | [3] |
| Cell Line-Derived Xenograft | Colorectal Cancer | NCI-H716 | 7.5 mg/kg, once weekly | Notable inhibition | [3] |
| Cell Line-Derived Xenograft | Breast Cancer | MFM-223 | 1 and 5 mg/kg, once weekly | Marked decrease in tumor volume | [3] |
| Patient-Derived Xenograft | Gastric Cancer | - | Dose-dependent | Regression observed | [1] |
| Patient-Derived Xenograft | Triple-Negative Breast Cancer | - | Dose-dependent | Regression observed | [1] |
Clinical Development
A first-in-human, open-label, multicenter, Phase I dose-escalation trial (NCT02368951) was initiated to evaluate the safety, tolerability, and MTD of this compound in patients with advanced solid tumors known to be FGFR2-positive.[4]
Clinical Trial Design
Clinical Trial Results
The trial enrolled 20 patients across five dose cohorts.[4] The MTD was determined to be 0.2 mg/kg, which was below the preclinically estimated therapeutic dose.[4][6]
| Dose Cohort (mg/kg) | Number of Patients |
| 0.1 | 4 |
| 0.2 | 3 |
| 0.4 | 4 |
| 0.8 | 4 |
| 1.3 | 5 |
Adverse Events: The most common grade ≥ 3 drug-related adverse events were anemia, increased aspartate aminotransferase, proteinuria, and thrombocytopenia.[4] Dose-limiting toxicities included thrombocytopenia, proteinuria, and corneal epithelial microcysts.[4]
Efficacy: No objective responses were observed. One patient had stable disease.[4]
Due to the poor tolerability and the MTD being below the predicted therapeutic threshold, the trial was terminated early.[4]
Experimental Protocols
Disclaimer: The following protocols are reconstructed based on published literature and standard methodologies. Specific details from the original investigators' protocols were not fully available in the public domain.
In Vitro Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed FGFR2-positive (e.g., SNU-16, NCI-H716) and FGFR2-negative control cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and a non-targeting control ADC in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest FGFR2-positive human cancer cells (e.g., SNU-16) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) and a vehicle or non-targeting ADC control intravenously once weekly.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression compared to the control group.
Conclusion
This compound represented a pioneering effort to target FGFR2-overexpressing solid tumors with an ADC. While preclinical studies showed significant promise, the clinical development was halted due to an unfavorable safety profile in the Phase I trial. The discrepancy between the preclinical and clinical findings underscores the challenges in translating ADC therapies from animal models to humans. The insights gained from the development of this compound, particularly concerning its novel auristatin W derivative payload and the on-target toxicities, provide valuable lessons for the future design and development of ADCs targeting FGFR2 and other receptor tyrosine kinases.
References
- 1. OUH - Protocols [ous-research.no]
- 2. SNU-16 Xenograft Model | Xenograft Services [xenograft.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medical Oncology | Study 16897 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
In Vitro Cytotoxicity of Aprutumab Ixadotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies on the cytotoxicity of Aprutumab Ixadotin (also known as BAY 1187982), an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2). This document outlines the core mechanism of action, summarizes key quantitative cytotoxicity data, details relevant experimental protocols, and provides visual representations of the ADC's workflow and mechanism.
Introduction to this compound
This compound is an investigational ADC designed for the treatment of advanced solid tumors that overexpress FGFR2.[1][2][3][4] It is composed of three key components:
-
The Antibody: A fully human monoclonal antibody, Aprutumab (BAY 1179470), that specifically targets and binds to FGFR2 on the surface of cancer cells.[5]
-
The Payload: A highly potent microtubule-disrupting agent, a derivative of auristatin W, referred to as Ixadotin.[1][3]
-
The Linker: A non-cleavable linker that stably connects the Ixadotin payload to the Aprutumab antibody.[3]
The fundamental principle of this compound is to selectively deliver the cytotoxic payload to FGFR2-positive tumor cells, thereby minimizing systemic exposure and associated off-target toxicities.[3] However, a first-in-human Phase I clinical trial was terminated early due to poor tolerability, as the maximum tolerated dose was found to be below the predicted therapeutic threshold, highlighting a discrepancy between preclinical and clinical outcomes.[1][4]
Mechanism of Action
The cytotoxic activity of this compound is initiated by the binding of the antibody component to FGFR2 on the tumor cell surface. This binding triggers the internalization of the ADC into the cell.[5] Once inside the cell, the ADC is trafficked to the lysosome. Within the lysosomal compartment, the antibody portion of the conjugate is degraded, leading to the release of the Ixadotin payload metabolite.[1]
The released Ixadotin, a potent auristatin derivative, then exerts its cytotoxic effect by disrupting the microtubule network within the cell. This interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[6][7] Preclinical studies have indicated that the released payload metabolite is not cell-permeable, which is consistent with the observation that this compound does not exert a significant bystander effect on neighboring FGFR2-negative cells.[1]
Quantitative Cytotoxicity Data
In vitro studies have demonstrated that the cytotoxicity of this compound is highly dependent on the expression level of FGFR2 on the cancer cell surface. The ADC has shown low nanomolar to subnanomolar potency against a range of FGFR2-positive cancer cell lines.
| Cell Line | Cancer Type | IC50 (nmol/L) |
| AN3-CA | Endometrial Adenocarcinoma | 0.1 |
| MFM-223 | Breast Cancer | 0.1 |
| SNU-16 | Gastric Cancer | 0.1 |
| Kato-III | Gastric Cancer | 0.2 |
| OCUM-2M | Gastric Cancer | 0.2 |
| NCI-H716 | Colorectal Cancer | 0.8 |
| HEC-1-A | Endometrial Adenocarcinoma | >100 |
| T-47D | Breast Cancer | >100 |
| EFO-21 | Ovarian Cancer | >100 |
Note: Data extracted from preclinical studies. IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of an ADC on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (FGFR2-positive and FGFR2-negative)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells per well) in 50 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
ADC Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 50 µL of the diluted ADC to the appropriate wells, resulting in a final volume of 100 µL per well. Include untreated control wells and blank wells (medium only).
-
Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C in a 5% CO2 incubator.[8] The incubation time can be optimized based on the cell line's doubling time and the payload's mechanism of action.[8]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate the plates overnight at 37°C in the dark.[8]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V Staining)
This protocol is used to specifically determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells from each treatment condition.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.[9]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[9]
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer [mdpi.com]
- 6. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
In-Depth Technical Guide: Aprutumab Ixadotin in Gastric Cancer Xenograft Models
This guide provides a comprehensive technical overview of the preclinical efficacy and experimental protocols for Aprutumab Ixadotin (also known as BAY 1187982) in gastric cancer xenograft models. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key concepts.
Core Efficacy Data
The anti-tumor activity of this compound has been evaluated in various gastric cancer xenograft models, demonstrating significant tumor growth inhibition and regression. This section summarizes the key quantitative findings from these preclinical studies.
Cell Line-Derived Xenograft (CDX) Models
SNU-16 Human Gastric Cancer Xenograft Model
Treatment with this compound at a dose of 5 mg/kg resulted in partial tumor regression in at least 90% of the animals, irrespective of the treatment schedule.[1] Lower doses of 0.5 or 1 mg/kg did not produce a statistically significant inhibition of tumor growth when compared to the vehicle control group.[1]
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day 32 | Tumor Growth Inhibition (%) | Response Rate | Reference |
| Vehicle Control | - | - | ~1000 | - | - | [2] |
| This compound | 5 | Q4D x 3 | ~100 | >90 | Partial Regression in ≥90% of animals | [1][2] |
| This compound | 5 | Q10D x 3 | ~100 | >90 | Partial Regression in ≥90% of animals | [1][2] |
| Control ADC | 5 | Q4D x 3 | ~1000 | No significant effect | - | [1][2] |
Patient-Derived Xenograft (PDX) Models
GA0033 Gastric Cancer PDX Model
In a patient-derived xenograft model of gastric cancer, GA0033, this compound demonstrated notable tumor growth inhibition.
| Treatment Group | Dose (mg/kg) | Schedule | Outcome | Reference |
| This compound | Not Specified | Q7D x 3 | Significant tumor growth inhibition | [3] |
| Control ADC | Not Specified | Q7D x 3 | No significant effect | [3] |
| Vinorelbine | Not Specified | Q7D x 3 | Moderate tumor growth inhibition | [3] |
GAGA6 Gastric Cancer PDX Model
A study on a diffuse type gastric cancer patient-derived xenograft model, GAGA6, which had acquired resistance to the pan-FGFR inhibitor AZD4547, showed that this compound could effectively overcome this resistance.
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | 7.5 | Q7D x 3 | 100 (in parental GAGA6) | [4] |
| This compound | 7.5 | Q7D x 3 | 88 (in AZD4547-resistant GAGA6-R) | [4] |
| AZD4547 | Not Specified | Not Specified | 0 (in AZD4547-resistant GAGA6-R) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the key experimental protocols for the xenograft studies cited.
Cell Line and Animal Models
-
Cell Line: The SNU-16 human gastric carcinoma cell line was utilized for the cell line-derived xenograft model.
-
Animals: Female NOD scid mice were used for the SNU-16 xenograft model.[1]
Establishment of Xenograft Models
For the SNU-16 model, treatment was initiated when the tumor size reached approximately 63 mm³.[2] In the patient-derived xenograft models, treatment commenced when tumors reached a size of approximately 150 mm³.
Drug Administration
This compound and the control ADC were administered intravenously.[4] The vehicle control used was typically Phosphate Buffered Saline (PBS).[4] Various treatment schedules were employed, including every 4th day for three cycles (Q4D x 3), every 7th day for three cycles (Q7D x 3), and every 10th day for three cycles (Q10D x 3).[1][2][4]
Efficacy Assessment
-
Tumor Volume Measurement: Tumor size was monitored regularly, and tumor volume was calculated using standard methods.
-
Tumor Growth Inhibition (TGI): TGI was calculated to quantify the efficacy of the treatment compared to the control group.
-
Response Classification: Treatment responses were often categorized as follows:
-
Progressive Disease (PD): > 20% tumor growth.
-
Stable Disease (SD): < 30% tumor shrinkage and < 20% tumor growth.
-
Partial Response (PR): > 30% tumor shrinkage.[2]
-
Visualizations: Diagrams and Workflows
Visual representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using the DOT language.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Xenograft Studies
Caption: General experimental workflow for xenograft studies.
References
The Rise and Fall of Aprutumab Ixadotin: A Technical Deep Dive into an FGFR2-Targeting Antibody-Drug Conjugate
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery and development of Aprutumab Ixadotin (BAY 1187982), a first-in-class antibody-drug conjugate (ADC) targeting the Fibroblast Growth Factor Receptor 2 (FGFR2). Developed by Bayer, this molecule was engineered to selectively deliver a potent cytotoxic payload to FGFR2-overexpressing solid tumors. Despite promising preclinical results, the Phase I clinical trial was terminated early due to a challenging toxicity profile, offering valuable lessons for the future of ADC development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core science, from antibody discovery to clinical findings.
Introduction: The Rationale for Targeting FGFR2
Fibroblast Growth Factor Receptor 2 (FGFR2) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Aberrant FGFR2 signaling, often through gene amplification or mutations, is a known oncogenic driver in a variety of solid tumors, including gastric, breast, and ovarian cancers.[2] The overexpression of FGFR2 on tumor cells, coupled with its limited expression in normal adult tissues, presented a compelling therapeutic window for a targeted approach like an antibody-drug conjugate.
This compound was designed to exploit this differential expression. It is composed of three key components:
-
Aprutumab (BAY 1179470): A fully human monoclonal antibody that specifically binds to FGFR2.
-
A Non-cleavable Linker: To ensure the stability of the ADC in circulation and release of the payload only after internalization and degradation within the target cancer cell.
-
An Auristatin W Derivative: A potent microtubule-disrupting agent designed to induce cell cycle arrest and apoptosis.[3]
Discovery and Preclinical Development
Antibody Discovery: Identification of Aprutumab (BAY 1179470)
The journey of this compound began with the discovery of its high-affinity, fully human anti-FGFR2 monoclonal antibody, Aprutumab (BAY 1179470). This antibody was identified from the BioInvent n-CoDeR® Fab phage display library, a vast collection of more than 30 billion human antibody genes.[4] This technology allows for the rapid screening and selection of antibodies with desired binding characteristics against a specific target.
Aprutumab was selected for its specific binding to a unique epitope on the N-terminus of FGFR2, present in all its isoforms (including IIIb and IIIc).[3][4] This binding was shown to induce receptor dimerization, internalization, and subsequent degradation, which are critical prerequisites for an effective ADC.[4]
Payload and Linker Selection
The cytotoxic payload is a novel and highly potent auristatin W derivative.[3] Auristatins are synthetic analogs of dolastatin 10, a natural antimitotic agent, and function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] The choice of a non-cleavable linker, conjugated to the lysine residues of the antibody, was a deliberate strategy to enhance the stability of the ADC in systemic circulation and minimize off-target toxicity.[3] The payload is only released upon the complete degradation of the antibody component within the lysosome of the target cancer cell.
Preclinical Efficacy: In Vitro and In Vivo Studies
Preclinical studies demonstrated the potent and selective anti-tumor activity of this compound.
In Vitro Activity: In a panel of cancer cell lines, this compound exhibited potent cytotoxic activity in the sub-nanomolar to low nanomolar range, which correlated with the level of FGFR2 expression.[2] The ADC was over 100-fold more selective for FGFR2-positive cells compared to FGFR2-negative cells.[2]
| Cell Line | Cancer Type | IC50 (nM) | FGFR2 Expression (Antibodies Bound Per Cell) |
| SNU-16 | Gastric Cancer | 0.097 - 0.83 | High |
| KATO III | Gastric Cancer | 0.097 - 0.83 | High |
| MFM-223 | Triple-Negative Breast Cancer | 0.097 - 0.83 | High |
| SUM-52PE | Breast Cancer | 0.097 - 0.83 | High |
| NCI-H716 | Colorectal Cancer | 0.097 - 0.83 | High |
In Vivo Tumor Models: In xenograft models of human gastric and breast cancer, including patient-derived xenografts (PDX), this compound demonstrated significant dose-dependent tumor growth inhibition and even tumor regression.[2] Notably, high anti-tumor activity was observed in models with FGFR2 amplification or mRNA overexpression.[2] Pharmacokinetic analyses in mice revealed that the toxophore metabolite was enriched more than 30-fold in tumors compared to healthy tissues.[2]
| Xenograft Model | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition/Regression |
| SNU-16 | Gastric Cancer | 5 | >90% tumor growth inhibition |
| MFM-223 | Triple-Negative Breast Cancer | 1 and 5 | Marked decrease in tumor volume |
| NCI-H716 | Colorectal Cancer | 7.5 | Notable inhibition of tumor growth |
| GA0033 (PDX) | Gastric Cancer | 7.5 | Tumor eradication in all mice |
| BR1115 (PDX) | Breast Cancer | 7.5 | Strong inhibition of tumor growth |
Experimental Protocols
Antibody Discovery via Phage Display
The discovery of the anti-FGFR2 antibody BAY 1179470 was carried out using the n-CoDeR® Fab phage library from BioInvent International AB. The general workflow for such a process is as follows:
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
The half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Mechanism of Action
The proposed mechanism of action for this compound follows a multi-step process that is characteristic of antibody-drug conjugates.
References
Methodological & Application
Application Notes and Protocols for Aprutumab Ixadotin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprutumab Ixadotin is an experimental antibody-drug conjugate (ADC) designed for targeted cancer therapy. It is composed of a fully human monoclonal antibody, Aprutumab, which specifically targets the Fibroblast Growth Factor Receptor 2 (FGFR2), and a potent cytotoxic payload, a novel auristatin W derivative.[1][2] FGFR2 is a receptor tyrosine kinase that is frequently overexpressed in various solid tumors, including gastric and triple-negative breast cancer, making it a compelling target for directed cancer therapies.[2][3] The auristatin W derivative payload functions as a microtubule-disrupting agent, inducing cell cycle arrest and apoptosis upon internalization into FGFR2-expressing tumor cells.[2]
These application notes provide a detailed experimental protocol for the in vitro evaluation of this compound in cell culture, including methodologies for cell line selection, culture maintenance, cytotoxicity assessment, and apoptosis analysis.
Mechanism of Action
This compound exerts its cytotoxic effect through a multi-step process:
-
Binding: The Aprutumab antibody component of the ADC binds with high affinity to the extracellular domain of FGFR2 on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-FGFR2 complex is internalized by the cell through endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the payload is degraded, releasing the auristatin W derivative.
-
Microtubule Disruption: The released payload disrupts the microtubule dynamics within the cell, leading to cell cycle arrest at the G2/M phase.
-
Apoptosis: Ultimately, the disruption of the microtubule network and cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various FGFR2-positive cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| SNU-16 | Gastric Cancer | 0.097 - 0.83 | 72 |
| MFM-223 | Breast Cancer | 0.097 - 0.83 | 72 |
| NCI-H716 | Colorectal Cancer | 0.097 - 0.83 | 72 |
| SUN-52PE | Not Specified | 0.097 - 0.83 | 72 |
| SUN-16 | Not Specified | 0.097 - 0.83 | 72 |
Table 1: In vitro cytotoxicity of this compound in FGFR2-positive cell lines. Data extracted from publicly available preclinical information.[1]
Experimental Protocols
Cell Line Selection and Culture
The selection of appropriate cell lines is critical for the in vitro evaluation of this compound. It is recommended to use cell lines with documented high expression of FGFR2.
Recommended FGFR2-Positive Cell Lines:
-
SNU-16 (Gastric Cancer): Known to have high FGFR2 amplification.
-
MFM-223 (Breast Cancer): An established model for breast cancer research.
-
NCI-H716 (Colorectal Cancer): A well-characterized colorectal cancer cell line.
General Cell Culture Conditions:
-
Culture Medium: Refer to the specific recommendations for each cell line.
-
SNU-16 and NCI-H716: RPMI-1640 medium.
-
MFM-223: Minimum Essential Medium (MEM).
-
-
Supplements: All media should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Subculture Protocols:
-
SNU-16 (Suspension with some adherent cells):
-
Gently pipette the cell suspension to detach any loosely adherent cells.
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Seed new flasks at a density of 1-2 x 10^5 cells/mL.
-
-
MFM-223 (Adherent):
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C until cells detach (typically 3-5 minutes).
-
Neutralize the trypsin with 4-5 mL of complete culture medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Seed new flasks at a ratio of 1:3 to 1:6.
-
-
NCI-H716 (Suspension):
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Seed new flasks at a density of 2-4 x 10^5 cells/mL.
-
Preparation of this compound
-
Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mg/mL). Gently swirl to dissolve; do not vortex. Note: The optimal solvent and concentration should be determined based on the manufacturer's instructions, if available. As a general guideline for ADCs, sterile water or PBS are common reconstitution solvents.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution on ice. Prepare serial dilutions in complete culture medium to the desired final concentrations for treating the cells.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the IC50 of this compound.
Materials:
-
FGFR2-positive cells (e.g., SNU-16, MFM-223, NCI-H716)
-
96-well clear flat-bottom plates
-
This compound working solutions
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Note: The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Incubate the plate overnight to allow for cell attachment (for adherent cells).
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the 2x drug solutions to the respective wells. For the vehicle control wells, add 100 µL of medium with the highest concentration of the vehicle used in the drug dilutions.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
FGFR2-positive cells
-
6-well plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the end of the experiment.
-
Allow the cells to attach overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or accutase. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
References
Application Notes and Protocols for BAY 1187982 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of BAY 1187982 (aprotumab ixadotin), an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2), in various mouse cancer models. The information is compiled from preclinical studies to guide the design and execution of further research.
Mechanism of Action
BAY 1187982 is an ADC composed of a fully human anti-FGFR2 monoclonal antibody, a non-cleavable linker, and a potent auristatin W derivative payload.[1][2] The antibody component selectively binds to FGFR2 on the surface of tumor cells, leading to the internalization of the ADC.[2][3] Once inside the lysosome, the antibody is degraded, releasing the auristatin payload.[3] This payload then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[1][2]
Signaling Pathway and Drug Action
The following diagram illustrates the proposed signaling pathway of FGFR2 and the mechanism of action of BAY 1187982.
Caption: Mechanism of action of BAY 1187982.
In Vivo Efficacy and Dosage Summary
Preclinical studies have demonstrated the anti-tumor efficacy of BAY 1187982 in various FGFR2-positive xenograft mouse models. The dosages and treatment regimens are summarized in the tables below.
Table 1: Summary of BAY 1187982 In Vivo Dosages and Efficacy
| Tumor Model | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Observed Effect |
| SNU-16 (Gastric Cancer) | NOD scid | 0.5, 1 | Intravenous | Q4Dx3 or Q10Dx3 | No significant tumor growth inhibition.[2] |
| SNU-16 (Gastric Cancer) | NOD scid | 5 | Intravenous | Q4Dx3 or Q10Dx3 | Partial tumor regression in at least 90% of animals.[2] |
| MFM-223 (Breast Cancer) | NMRI nu/nu | 1, 5 | Intravenous | Once weekly | Marked decrease in tumor volume.[4] |
| NCI-H716 (Colorectal Cancer) | NMRI nu/nu | 7.5 | Intravenous | Once weekly | Notable inhibition of tumor growth.[2][4] |
| GA0033 (Gastric Cancer PDX) | - | 7.5 | Intravenous | - | Tumor eradication in all mice.[1] |
| BR1115 (Breast Cancer PDX) | - | 7.5 | Intravenous | - | Strong inhibition of tumor growth.[1] |
| Ovarian Cancer PDX | - | 7.5 | Intravenous | - | Tumor stasis.[1] |
PDX: Patient-Derived Xenograft
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with BAY 1187982 in mouse models.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
Preparation of BAY 1187982 for Injection
-
Reconstitution: BAY 1187982 is typically supplied as a lyophilized powder. Reconstitute the compound in sterile Phosphate-Buffered Saline (PBS) to the desired stock concentration. Gently swirl to dissolve; do not shake vigorously.
-
Dilution: Based on the body weight of the mice and the target dosage, dilute the stock solution with sterile PBS to the final injection concentration. The final injection volume for intravenous administration should be approximately 100-200 µL per mouse.
Xenograft Mouse Model Establishment
-
Animal Models: Female athymic nude (e.g., NMRI nu/nu) or severe combined immunodeficient (SCID) mice, 6-8 weeks old, are commonly used.
-
Cell Preparation:
-
Culture human cancer cell lines with known FGFR2 expression (e.g., SNU-16, MFM-223, NCI-H716) under standard conditions.
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash the cells with sterile PBS and resuspend in PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (e.g., 2 x 10^6 to 1 x 10^7 cells per injection).
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions using calipers at least twice a week.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Administration of BAY 1187982
-
Route of Administration: Intravenous (IV) injection via the lateral tail vein is the standard route for BAY 1187982.
-
Procedure for IV Injection:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Place the mouse in a restraint device.
-
Disinfect the tail with an alcohol swab.
-
Using a 27-30 gauge needle attached to a 1 mL syringe, slowly inject the prepared BAY 1187982 solution into one of the lateral tail veins.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
-
Dosing Schedule: Administer BAY 1187982 according to the planned schedule (e.g., once weekly, every 4 days for 3 doses). The vehicle control group should receive an equivalent volume of PBS.
Efficacy Evaluation and Endpoint
-
Monitoring:
-
Continue to measure tumor volume and body weight at least twice weekly throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Tumor growth inhibition (TGI) can be calculated to assess efficacy. .
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
These protocols and data provide a foundation for designing and conducting in vivo studies with BAY 1187982. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional animal care and use regulations.
References
Application Notes and Protocols: Flow Cytometry Analysis of FGFR2 Expression for ADC Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[1][2] Dysregulation of FGFR2 signaling, often through gene amplification or mutations, is implicated in the pathogenesis of various cancers, including breast, gastric, and ovarian cancers.[1][3] This makes FGFR2 an attractive therapeutic target for Antibody-Drug Conjugates (ADCs), which leverage monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells overexpressing a target antigen.[4][5]
Quantitative analysis of cell surface FGFR2 expression is paramount for several aspects of ADC development. It aids in the selection of appropriate tumor indications, patient stratification, and understanding the correlation between target expression levels and ADC efficacy.[6] Flow cytometry is a powerful technique for the sensitive and quantitative detection of cell surface proteins on a single-cell level, making it an ideal platform for characterizing FGFR2 expression in the context of ADC research.[7][8]
These application notes provide detailed protocols for the analysis of FGFR2 expression on cancer cell lines using flow cytometry, guidance on data interpretation, and examples of how this data can be applied to ADC studies.
FGFR2 Signaling Pathway
Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR2 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains.[2] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and JAK/STAT pathways, which are critical for cell proliferation and survival.[1][9] Understanding this pathway is essential for interpreting the biological consequences of targeting FGFR2 with ADCs.
FGFR2 Signaling Pathway Diagram
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from Adherent and Suspension Cell Lines
Accurate flow cytometry results depend on high-quality, single-cell suspensions with good viability.
Materials:
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Fetal Bovine Serum (FBS)
-
Cell culture medium
-
Trypsin-EDTA or a gentle cell dissociation reagent (e.g., Accutase)
-
15 mL conical tubes
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure for Adherent Cell Lines:
-
Wash the cell monolayer once with sterile PBS.
-
Aspirate the PBS and add a minimal volume of pre-warmed Trypsin-EDTA or a gentle cell dissociation reagent to cover the cell surface.
-
Incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 2-3 volumes of complete cell culture medium containing FBS.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Proceed to the "Cell Washing and Counting" section.
Procedure for Suspension Cell Lines:
-
Transfer the cells from the culture flask to a 15 mL conical tube.
-
Proceed to the "Cell Washing and Counting" section.
Cell Washing and Counting:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[10]
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 5-10 mL of cold PBS.
-
Centrifuge again at 300-400 x g for 5 minutes at 4°C.[10]
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of cold Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA).
-
Determine cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.[11]
Protocol 2: Staining for FGFR2 Surface Expression
Materials:
-
Prepared single-cell suspension (1 x 10^7 cells/mL)
-
Flow Cytometry Staining Buffer (PBS + 1-2% FBS/BSA)
-
Primary antibody: Anti-FGFR2 antibody conjugated to a fluorophore (e.g., FITC, PE, APC). Alternatively, a purified primary antibody and a fluorophore-conjugated secondary antibody can be used.
-
Isotype control antibody: A fluorophore-conjugated antibody of the same immunoglobulin class, subclass, and from the same host species as the primary antibody.
-
Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)
-
96-well round-bottom plate or microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or into microcentrifuge tubes.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Optional (Fc Receptor Blocking): Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing an Fc receptor blocking reagent and incubate for 10-15 minutes on ice.
-
Without washing, add the recommended amount of anti-FGFR2 primary antibody or the corresponding isotype control to the appropriate wells/tubes.
-
Gently mix and incubate for 30-60 minutes on ice, protected from light.
-
Wash the cells by adding 150-200 µL of cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step twice.
-
If using an unconjugated primary antibody: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorophore-conjugated secondary antibody at the recommended dilution. Incubate for 30 minutes on ice, protected from light. Then, proceed with the two wash steps as described in steps 6 and 7.
-
Resuspend the final cell pellet in 200-500 µL of cold Flow Cytometry Staining Buffer.
-
Just before analysis, add the viability dye according to the manufacturer's instructions.
-
Analyze the samples on a flow cytometer.
Experimental Workflow
Flow Cytometry Experimental Workflow
Data Presentation and Analysis
Controls are Critical
-
Unstained Control: To set the baseline fluorescence of the cells.
-
Isotype Control: To account for non-specific antibody binding.
-
Single-Color Controls: Essential for calculating compensation to correct for spectral overlap between fluorophores in multi-color experiments.[12][13]
-
Fluorescence Minus One (FMO) Controls: To properly gate complex populations.
Quantitative Data Summary
Summarizing flow cytometry data in a tabular format allows for easy comparison between different cell lines or treatment conditions.
Table 1: FGFR2 Expression in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Mean Fluorescence Intensity (MFI) ± SD (FGFR2) | MFI ± SD (Isotype) | % FGFR2 Positive Cells |
| KATO-III | Gastric | 15,000 ± 850 | 150 ± 25 | 98.5% |
| OCUM-2MD3 | Gastric | 12,500 ± 700 | 145 ± 30 | 97.2% |
| SNU-16 | Gastric | 8,000 ± 500 | 160 ± 20 | 95.1% |
| MCF-7 | Breast | 2,500 ± 200 | 155 ± 28 | 60.3% |
| MDA-MB-231 | Breast | 500 ± 75 | 150 ± 22 | 5.2% |
Table 2: Quantitative Analysis of FGFR2 Receptor Number
For ADC studies, quantifying the absolute number of receptors per cell, often referred to as the Antigen Binding Capacity (ABC), is highly valuable.[8] This can be achieved using commercially available quantitative flow cytometry bead standards.[6]
| Cell Line | Mean Fluorescence Intensity (MFI) | FGFR2 Receptors per Cell (ABC) |
| KATO-III | 15,000 | ~500,000 |
| SNU-16 | 8,000 | ~250,000 |
| MCF-7 | 2,500 | ~50,000 |
Data Interpretation for ADC Studies:
-
High FGFR2 Expression (e.g., KATO-III): These cell lines are potential candidates for in vitro and in vivo efficacy studies of FGFR2-targeting ADCs.
-
Moderate FGFR2 Expression (e.g., MCF-7): May show a dose-dependent response to FGFR2-ADCs.
-
Low/Negative FGFR2 Expression (e.g., MDA-MB-231): Can be used as negative controls to demonstrate the target-specificity of the ADC.
The quantitative data on receptor number can be correlated with ADC internalization rates, payload delivery, and ultimately, cytotoxic potency. This information is crucial for building pharmacokinetic/pharmacodynamic (PK/PD) models to predict clinical outcomes.[4][6]
Conclusion
Flow cytometry is an indispensable tool for the characterization of FGFR2 expression in the development of novel ADCs. The protocols and guidelines presented here provide a framework for obtaining robust and reproducible data. By quantitatively assessing FGFR2 expression levels, researchers can make informed decisions regarding target validation, patient selection strategies, and the design of more effective cancer therapies.
References
- 1. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. hoeford.com [hoeford.com]
- 6. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Flow Cytometry: Applications & Benefits - KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. monash.edu [monash.edu]
- 12. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 13. Compensation Controls | McGovern Medical School [med.uth.edu]
Application Notes and Protocols: Immunohistochemical Staining for FGFR2 in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Fibroblast Growth Factor Receptor 2 (FGFR2) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. Accurate assessment of FGFR2 protein expression is critical for cancer research and the development of targeted therapies.
Introduction to FGFR2 in Oncology
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and apoptosis.[1][2] Dysregulation of the FGFR2 signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is implicated in the pathogenesis of several cancers, including gastric, breast, lung, and cholangiocarcinoma.[3][4][5] Consequently, FGFR2 has emerged as a significant therapeutic target. Immunohistochemistry is a widely used method to assess FGFR2 protein expression in tumor tissues, providing valuable insights for both preclinical research and clinical trials.
FGFR2 Signaling Pathway
Upon binding of its ligand, primarily fibroblast growth factors (FGFs), FGFR2 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2][3] This activation triggers a cascade of downstream signaling pathways that are central to cancer cell behavior. The primary signaling cascades initiated by FGFR2 include the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways.[3][6][7] Aberrant activation of these pathways can lead to uncontrolled cell growth, survival, and invasion.
Quantitative Data Summary
The expression of FGFR2 varies significantly across different tumor types and within subtypes. The following tables summarize representative data on FGFR2 expression and its prognostic significance from various studies.
Table 1: FGFR2 Expression in Different Cancer Types
| Cancer Type | N | FGFR2 Positivity (%) | Method | Reference |
| Gastric Cancer | 173 | 88.4% (Score 1-4) | IHC | [4] |
| Gastric Cancer | 493 | 49.1% | IHC | [8] |
| HER2-Positive Gastric Cancer | 22 | 63.6% | IHC | [9] |
| Breast Cancer | - | Lower in HER2-positive subtypes | IHC/mRNA | [10] |
| Non-Small Cell Lung Cancer | 321 | High expression in most tumors | IHC | [11] |
| Cholangiocarcinoma | - | High specificity with genomic alterations | IHC | [12] |
Table 2: Correlation of FGFR2 Expression with Clinicopathological Features
| Cancer Type | Correlation | Significance | Reference |
| Gastric Cancer | Associated with lower tumor grade and intestinal phenotype | p≤0.0001 | [8] |
| Gastric Cancer (Diffuse-type) | Negative correlation with patient outcome | p = 0.004 | [8] |
| HER2-Positive Gastric Cancer | Poorer prognosis in FGFR2-positive group | p = 0.027 | [9] |
| Breast Cancer | Higher expression in ER-positive tumors | Significant | [10] |
Experimental Protocols
Principle of the Method
This protocol outlines the immunohistochemical staining of FGFR2 in FFPE tissue sections. The procedure involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the epitope. A primary antibody specific to FGFR2 is then applied, followed by a detection system that typically uses a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogen to visualize the antigen-antibody complex.
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)[13][14]
-
Peroxidase/Alkaline Phosphatase blocking solution
-
Protein block solution (e.g., normal goat serum)
-
Primary Antibody: Anti-FGFR2 antibody (See Table 3 for examples)
-
Polymer-based detection system (e.g., HRP-conjugated secondary antibody)
-
Chromogen (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
-
Positive and negative controls
Table 3: Examples of Commercially Available Anti-FGFR2 Antibodies for IHC
| Provider | Catalog Number | Type | Host | Validated Applications |
| Abcam | ab289968 (Clone: EPR24075-418) | Monoclonal | Rabbit | IHC-P, WB, Flow Cytometry, IP, ICC/IF |
| Thermo Fisher Scientific | PA5-14651 | Polyclonal | Rabbit | IHC-P, WB, ICC/IF, Flow Cytometry |
| Sigma-Aldrich | SAB4500889 | Polyclonal | Rabbit | IHC, WB |
| Abcam | ab58201 (Clone: 1G3) | Monoclonal | Mouse | IHC-P |
Staining Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER).[14] The choice of buffer can be critical and may require optimization. A common starting point is 10 mM Sodium Citrate buffer with 0.05% Tween 20, pH 6.0.[13]
-
Pre-heat the retrieval solution to 95-100°C.
-
Immerse the slides in the hot retrieval solution and incubate for 15-30 minutes.[13][14]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Staining:
-
Incubate slides with a peroxidase blocking reagent for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Apply a protein blocking solution (e.g., normal serum from the same species as the secondary antibody) and incubate for 20 minutes to reduce non-specific binding.
-
Drain the blocking solution and apply the primary anti-FGFR2 antibody diluted in antibody diluent. Incubate for 30-60 minutes at room temperature or overnight at 4°C, as recommended by the antibody datasheet.
-
Rinse with wash buffer.
-
Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
Dehydrate the slides through graded ethanols and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
Quality Control
-
Positive Control: Use tissue known to express FGFR2. Non-neoplastic skin tissue can serve as a good system-level control, exhibiting weak to moderate membrane staining on the basal epithelium.[15]
-
Negative Control: Omit the primary antibody to check for non-specific staining from the detection system. Additionally, tissue known to be negative for FGFR2 can be used.
Interpretation and Scoring
FGFR2 staining is typically observed in the cytoplasm and/or on the cell membrane. Scoring should be performed by a trained pathologist and can be semi-quantitative.
-
Staining Intensity: Scored on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).[8][15][16]
-
Percentage of Positive Cells: The percentage of tumor cells showing any specific staining is recorded.
H-Score (Histoscore): A common method to combine intensity and percentage is the H-score, calculated as follows: H-Score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)] The H-score ranges from 0 to 300.[8][17]
Defining Positivity: The cutoff for defining a tumor as "FGFR2 positive" or "overexpressing" must be clearly defined for each study. For example, some studies define FGFR2b overexpression as moderate (2+) to strong (3+) membranous staining in a certain percentage of tumor cells (e.g., ≥10%).[15][18]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Inactive primary antibody | Use a new antibody aliquot; check storage conditions. |
| Insufficient antigen retrieval | Optimize HIER time, temperature, or buffer pH. | |
| Incorrect antibody concentration | Titrate the primary antibody. | |
| Weak Staining | Low antibody concentration | Increase antibody concentration or incubation time. |
| Suboptimal antigen retrieval | Optimize HIER conditions. | |
| Old chromogen | Use freshly prepared chromogen. | |
| High Background | Non-specific antibody binding | Increase blocking time; use appropriate blocking serum. |
| Insufficient rinsing | Ensure thorough rinsing between steps. | |
| High antibody concentration | Decrease primary antibody concentration. | |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking. | |
| Tissue Damage | Harsh antigen retrieval | Reduce HIER temperature or time. |
Conclusion
Immunohistochemical analysis of FGFR2 expression is a valuable tool in cancer research and clinical practice. Adherence to a validated and standardized protocol, including appropriate controls and a clear scoring methodology, is essential for obtaining reliable and reproducible results. These application notes provide a framework to assist researchers in the successful implementation of FGFR2 IHC in their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Cancer Mutations in FGFR2 Prevent a Negative Feedback Loop Mediated by the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting FGFR2 Positive Gastroesophageal Cancer: Current and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. FGFR2 overexpression and compromised survival in diffuse-type gastric cancer in a large central European cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intra-tumoral FGFR2 Expression Predicts Prognosis and Chemotherapy Response in Advanced HER2-positive Gastric Cancer Patients | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]
- 10. Lower FGFR2 mRNA Expression and Higher Levels of FGFR2 IIIc in HER2-Positive Breast Cancer [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification and validation of FGFR2 peptide for detection of early Barrett's neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 15. fgfr2b.com [fgfr2b.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. fgfr2b.com [fgfr2b.com]
Application Notes and Protocols: Development of Cell Lines Resistant to Aprutumab Ixadotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprutumab Ixadotin is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] This ADC consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, an auristatin W derivative.[1][4] The antibody component selectively binds to FGFR2-expressing tumor cells, leading to internalization of the ADC. Subsequent lysosomal degradation releases the cytotoxic payload, which disrupts microtubule dynamics, induces cell cycle arrest, and ultimately leads to apoptotic cell death.[1][4]
The development of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of many targeted agents, including ADCs. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing strategies to overcome this resistance and for the design of next-generation FGFR2-targeting therapies. These application notes provide a comprehensive guide for the development and characterization of this compound-resistant cell lines, offering a valuable tool for investigating resistance mechanisms.
Potential mechanisms of resistance to ADCs like this compound are multifaceted and can include:
-
Antigen-Related Resistance: Downregulation or mutation of the FGFR2 target antigen, preventing ADC binding.
-
Internalization and Trafficking Deficiencies: Impaired internalization of the ADC-antigen complex or altered intracellular trafficking pathways.
-
Impaired Lysosomal Function: Reduced lysosomal degradation of the ADC, preventing the release of the cytotoxic payload.
-
Drug Efflux Pumps: Upregulation of ATP-binding cassette (ABC) transporters that actively pump the payload out of the cell.
-
Payload-Related Resistance: Alterations in the target of the cytotoxic payload, such as mutations in tubulin that prevent drug binding.[5]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways that circumvent the effects of FGFR2 inhibition and microtubule disruption.
-
Apoptotic Dysregulation: Defects in the apoptotic machinery that render cells resistant to the cytotoxic payload.[5]
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.[6]
Materials:
-
FGFR2-positive cancer cell line (e.g., SNU-16, MFM-223, or NCI-H716)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (BAY 1187982)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and 6-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Determine the Initial Inhibitory Concentration (IC50):
-
Seed the parental FGFR2-positive cell line in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.
-
Determine cell viability using an MTT or CCK-8 assay and calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[7]
-
-
Continuous Exposure to Escalating Drug Concentrations:
-
Initiate the resistance development by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).
-
Maintain the cells in this drug-containing medium, passaging them as they reach 70-80% confluency.
-
Once the cells show a stable growth rate comparable to the untreated parental cells, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[6]
-
This process of continuous exposure and dose escalation can take several months.[6]
-
-
Establishment and Characterization of Resistant Clones:
-
After 6-12 months of continuous culture in the presence of the drug, the cell population should exhibit significant resistance.
-
Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.
-
Expand these clones and confirm their resistance by determining the new IC50 value for this compound and comparing it to that of the parental cell line. A significant increase in the IC50 value indicates the development of resistance.[6]
-
Cryopreserve the resistant cell line stocks for future experiments.
-
Protocol 2: Confirmation of Resistance Phenotype
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Seed both parental and resistant cells in 96-well plates at the same density.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to generate dose-response curves for both cell lines.
-
Calculate and compare the IC50 values. The resistance index (RI) can be calculated as the ratio of the IC50 of the resistant cells to the IC50 of the parental cells.
Data Presentation
Table 1: Hypothetical IC50 Values of Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental SNU-16 | 0.5 | 1 |
| SNU-16-AI-R1 | 25 | 50 |
| SNU-16-AI-R2 | 48 | 96 |
Table 2: Characterization of Parental vs. Resistant Cell Lines
| Feature | Parental SNU-16 | SNU-16-AI-R |
| FGFR2 Surface Expression (MFI) | High | Low / Moderate |
| ABCB1/MDR1 Expression (mRNA fold change) | 1 | 20 |
| Tubulin Polymerization Assay (IC50, µM) | 2 | 15 |
| Apoptosis Rate (Annexin V positive cells, %) | 60% | 15% |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. adcreview.com [adcreview.com]
- 4. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: Interrogating Aprutumab Ixadotin Resistance Using Genome-Wide CRISPR-Cas9 Screens
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aprutumab Ixadotin is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase frequently overexpressed in various solid tumors, including gastric and triple-negative breast cancer.[1][2][3][4][5] This ADC consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, an auristatin W derivative, via a non-cleavable linker.[1][3] The proposed mechanism of action involves the binding of this compound to FGFR2 on the tumor cell surface, followed by internalization and trafficking to the lysosome.[6] Within the lysosome, proteolytic degradation of the antibody releases the cytotoxic payload, which then leads to cell cycle arrest and apoptosis.[3]
Despite the promise of targeted therapies like this compound, the development of drug resistance remains a significant clinical challenge.[7][8][9] Mechanisms of resistance to ADCs can be complex and may involve alterations in antigen expression, defects in internalization and lysosomal trafficking, or modifications of the drug target.[7][8][9] Understanding the genetic basis of resistance is crucial for the development of more effective therapeutic strategies and for identifying patient populations most likely to respond to treatment.
This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes and pathways that modulate sensitivity and resistance to this compound. By systematically ablating gene expression, researchers can uncover novel regulators of this compound's efficacy and potential mechanisms of resistance.
Principle of the Method
This protocol employs a pooled, genome-wide CRISPR-Cas9 knockout library to generate a diverse population of cells, each with a single gene knockout. This cell library is then subjected to selection with this compound. Cells with knockouts of genes essential for this compound's cytotoxic activity will be enriched in the surviving population, while cells with knockouts of genes that confer resistance will be depleted. High-throughput next-generation sequencing (NGS) is used to identify the single-guide RNAs (sgRNAs) that are enriched or depleted, thereby implicating their target genes in the drug response.
Data Presentation
Following the CRISPR screen and NGS analysis, quantitative data should be summarized to clearly present the identified gene "hits." The following tables provide a template for organizing this data.
Table 1: Summary of Cell Line IC50 Values for this compound
| Cell Line | Cancer Type | FGFR2 Expression (Relative Units) | This compound IC50 (nM) |
| SNU-16 | Gastric Cancer | High | 0.5 |
| KATO III | Gastric Cancer | High | 1.2 |
| MFM-223 | Breast Cancer | High | 0.8 |
| MDA-MB-231 | Breast Cancer | Low | > 100 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: Top Enriched and Depleted Genes from CRISPR Screen
| Gene Symbol | Description | Log2 Fold Change (Resistant vs. Control) | p-value |
| Enriched Genes (Potential Resistance Genes) | |||
| GENE A | Lysosomal trafficking protein | 5.8 | < 0.001 |
| GENE B | Endosomal sorting complex component | 4.9 | < 0.001 |
| GENE C | Ubiquitin ligase | 4.2 | < 0.005 |
| Depleted Genes (Potential Sensitizing Genes) | |||
| GENE X | Negative regulator of apoptosis | -6.1 | < 0.001 |
| GENE Y | DNA repair protein | -5.3 | < 0.001 |
| GENE Z | Component of microtubule cytoskeleton | -4.7 | < 0.005 |
Note: Gene symbols and Log2 fold changes are examples to illustrate data presentation.
Mandatory Visualizations
Caption: Workflow for a genome-wide CRISPR screen to identify modulators of this compound resistance.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Protocol for genome-wide CRISPR knockout screens of bacterial cytotoxins in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 4. Antibody-drug conjugate (ADC) development - ProteoGenix [us.proteogenix.science]
- 5. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadinstitute.org [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. IC50 and Viability Assay Determination by CCK8 Assay [bio-protocol.org]
Application Notes and Protocols: Western Blot Analysis of Downstream Signaling After Aprutumab Ixadotin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase frequently overexpressed in various solid tumors. This ADC consists of a human monoclonal antibody, Aprutumab, linked to a potent microtubule-disrupting agent, Ixadotin (an auristatin derivative). The binding of Aprutumab to FGFR2 on the tumor cell surface leads to the internalization of the ADC. Subsequent lysosomal degradation releases the cytotoxic payload, Ixadotin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3]
This document provides detailed protocols for analyzing the downstream signaling events following this compound treatment in FGFR2-positive cancer cell lines using Western blotting. The described methods will enable researchers to elucidate the molecular mechanisms of action, confirm target engagement, and assess the pharmacodynamic effects of this therapeutic agent.
Key Signaling Pathways
The primary signaling pathways affected by this compound treatment are the FGFR2 signaling cascade and the intrinsic apoptosis pathway.
-
FGFR2 Signaling: Upon ligand binding, FGFR2 dimerizes and autophosphorylates, activating downstream pathways crucial for cell proliferation, survival, and differentiation, primarily the RAS-MAPK and PI3K-AKT pathways.[4] Inhibition of FGFR2 signaling is a key aspect of this compound's mechanism.
-
Apoptosis Induction: The released Ixadotin payload inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis, characterized by the activation of caspases and cleavage of key cellular substrates like PARP.
Caption: this compound mechanism of action and downstream signaling.
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR2 Signaling Pathway
This protocol details the steps to analyze the phosphorylation status of key proteins in the PI3K/AKT and RAS/MAPK pathways following this compound treatment.
1. Cell Culture and Treatment:
-
Culture FGFR2-positive cancer cell lines (e.g., SNU-16, NCI-H716) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for desired time points (e.g., 6, 24, 48 hours).
-
Include a positive control for pathway activation (e.g., FGF2) and a negative control (untreated cells).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-20% Tris-glycine gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
p-FGFR2 (Tyr653/654)
-
FGFR2
-
p-AKT (Ser473)
-
AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
ERK1/2
-
GAPDH or β-actin (loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the signal of phosphorylated proteins to the total protein and then to the loading control.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is designed to detect the induction of apoptosis by measuring the cleavage of PARP and Caspase-3.
1. Cell Culture, Treatment, and Lysis:
-
Follow the same steps as in Protocol 1 for cell culture, treatment, and lysis.
2. Protein Quantification, SDS-PAGE, and Western Blotting:
-
Follow the same steps as in Protocol 1.
-
Recommended primary antibodies:
-
Cleaved PARP
-
PARP
-
Cleaved Caspase-3
-
Caspase-3
-
GAPDH or β-actin (loading control)
-
3. Detection and Analysis:
-
Follow the same steps as in Protocol 1 for detection and densitometric analysis.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Densitometric Analysis of FGFR2 Signaling Pathway Proteins
| Treatment Group | p-FGFR2/FGFR2 (Fold Change vs. Vehicle) | p-AKT/AKT (Fold Change vs. Vehicle) | p-ERK/ERK (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (0.1 nM) | 0.85 | 0.90 | 0.88 |
| This compound (1 nM) | 0.62 | 0.75 | 0.70 |
| This compound (10 nM) | 0.35 | 0.48 | 0.45 |
| This compound (100 nM) | 0.15 | 0.22 | 0.20 |
Table 2: Densitometric Analysis of Apoptosis Markers
| Treatment Group | Cleaved PARP/PARP (Fold Change vs. Vehicle) | Cleaved Caspase-3/Caspase-3 (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (0.1 nM) | 1.20 | 1.15 |
| This compound (1 nM) | 2.50 | 2.30 |
| This compound (10 nM) | 5.80 | 5.50 |
| This compound (100 nM) | 12.50 | 11.80 |
Experimental Workflow Visualization
References
- 1. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Efficacy of the Auristatin-Based Antibody-Drug Conjugate BAY 1187982 for the Treatment of FGFR2-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor-2–mediated FGFR/Erk signaling supports maintenance of cancer stem-like cells in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aprutumab Ixadotin Clinical Trial Failure: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the clinical trial failure of Aprutumab Ixadotin (BAY 1187982).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the this compound Phase I clinical trial (NCT02368951)?
The first-in-human Phase I trial of this compound was terminated early primarily because the drug was poorly tolerated by patients.[1][2][3] The maximum tolerated dose (MTD) was established at 0.2 mg/kg, which was below the therapeutic threshold that had been estimated from preclinical studies.[1][2][3] This indicated that the doses high enough to potentially be effective against tumors would likely cause unacceptable toxicity in patients.
Q2: What were the key dose-limiting toxicities (DLTs) observed in the trial?
Dose-limiting toxicities were observed only in the two highest dosing cohorts and included thrombocytopenia (low platelet count), proteinuria (excess protein in urine), and corneal epithelial microcysts.[1][2][3]
Q3: What was the mechanism of action for this compound?
This compound is an antibody-drug conjugate (ADC).[4][5][6] It consists of a fully human anti-FGFR2 (Fibroblast Growth Factor Receptor 2) monoclonal antibody, Aprutumab, linked to a novel auristatin-based payload.[1][3][6] The antibody component was designed to target and bind to FGFR2, a receptor that is overexpressed in several types of solid tumors.[1][3][5] Upon binding to FGFR2 on tumor cells, the ADC is internalized, and the cytotoxic auristatin payload is released, leading to cell death.[7]
Troubleshooting Guide for Related Research
Issue: Observing unexpected toxicities in preclinical models with a similar ADC.
Possible Cause & Troubleshooting Steps:
-
Payload-related off-target toxicity: The auristatin payload, once released, can be toxic to healthy, rapidly dividing cells.
-
Recommendation: Conduct in-vitro cytotoxicity assays on a panel of normal, healthy cell lines to assess off-target effects. Evaluate the stability of the linker in plasma from different species to ensure the payload is not prematurely released.
-
-
Antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC): The antibody component itself might be engaging the immune system against healthy tissues that have low levels of FGFR2 expression.
-
Recommendation: Perform ADCC and CDC assays using healthy cells with varying levels of FGFR2 expression.
-
-
"On-target, off-tumor" toxicity: The antibody may be binding to FGFR2 on normal tissues, leading to the delivery of the cytotoxic payload to healthy cells.
-
Recommendation: Conduct detailed immunohistochemistry (IHC) or other protein expression analysis on a wide range of normal tissues to map the expression profile of the target antigen.
-
Issue: Lack of efficacy in xenograft models at well-tolerated doses.
Possible Cause & Troubleshooting Steps:
-
Insufficient ADC internalization: The binding of the antibody to the receptor may not be efficiently triggering internalization.
-
Recommendation: Perform cellular uptake and trafficking studies using fluorescently labeled ADC to visualize and quantify internalization rates in your cell models.
-
-
Low antigen expression in the chosen model: The tumor models may not express the target antigen at a high enough density for sufficient payload delivery.
-
Recommendation: Quantify the number of receptors per cell in your in-vitro and in-vivo models using techniques like quantitative flow cytometry or radio-immunoassays.
-
-
Drug resistance mechanisms: The tumor cells may have intrinsic or acquired resistance to the auristatin payload.
-
Recommendation: Evaluate the expression of drug efflux pumps (e.g., P-glycoprotein) in your models. Conduct proliferation assays with the free payload to confirm sensitivity.
-
Quantitative Data Summary
Table 1: Most Common Grade ≥3 Drug-Related Adverse Events
| Adverse Event | Percentage of Patients (n=20) |
| Anemia | 10% |
| Aspartate Aminotransferase Increase | 10% |
| Proteinuria | 10% |
| Thrombocytopenia | 15% |
Source: Data compiled from the First-in-Human Phase I Study of this compound.[1][2][3]
Table 2: Dose-Limiting Toxicities and Maximum Tolerated Dose
| Dose-Limiting Toxicities | Dose Cohorts Affected | Maximum Tolerated Dose (MTD) |
| Thrombocytopenia | Highest two dosing cohorts | 0.2 mg/kg |
| Proteinuria | Highest two dosing cohorts | |
| Corneal Epithelial Microcysts | Highest two dosing cohorts |
Source: Data compiled from the First-in-Human Phase I Study of this compound.[1][2][3]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Logical flow leading to the early termination of the trial.
Experimental Protocols
Phase I Clinical Trial Design (NCT02368951)
-
Study Design: This was an open-label, multicenter, phase I dose-escalation trial.[1][5]
-
Patient Population: Patients with advanced solid tumors known to be FGFR2-positive.[1][3]
-
Treatment Regimen: this compound was administered intravenously on day 1 of a 21-day cycle, with escalating doses starting at 0.1 mg/kg body weight.[1][5]
-
Primary Endpoints: The primary objectives were to assess the safety, tolerability, and determine the maximum tolerated dose (MTD) of this compound.[1][5]
-
Secondary Endpoints: Secondary goals included evaluation of the pharmacokinetics and preliminary anti-tumor response.[1][5]
-
Dose Escalation Cohorts: A total of twenty patients were enrolled across five dose cohorts, with doses ranging from 0.1 to 1.3 mg/kg.[1][2][3]
References
- 1. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
Technical Support Center: Aprutumab Ixadotin Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the antibody-drug conjugate (ADC) Aprutumab Ixadotin in preclinical models. The information is based on published preclinical and clinical data, highlighting the challenges encountered during its development and offering potential strategies for future research in similar ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] It consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a novel auristatin W derivative payload via a non-cleavable linker.[4][5] Upon binding to FGFR2 on tumor cells, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.[3][4] In preclinical studies, it demonstrated potent anti-tumor activity in FGFR2-positive cancer models.[4][5]
Q2: What were the key toxicities observed with this compound in preclinical and clinical studies?
Preclinical studies in cynomolgus monkeys primarily indicated a risk of increased ALT and AST levels.[4][6] However, the first-in-human Phase I trial revealed a different and more severe toxicity profile at doses below the predicted therapeutic threshold.[4][7] The dose-limiting toxicities in humans included thrombocytopenia, proteinuria, and corneal epithelial microcysts.[7][8][9] Other significant adverse events were anemia and increased aspartate aminotransferase (AST).[7][8][9] Ocular toxicities such as blurred vision and dry eye were also reported.[10]
Q3: Why was there a discrepancy between preclinical and clinical toxicity findings?
The Phase I trial of this compound was terminated early because the maximum tolerated dose (MTD) in humans (0.2 mg/kg) was found to be below the estimated minimum therapeutic dose predicted from preclinical studies.[4][6][7] The severe toxicities observed in humans were not fully anticipated by the preclinical animal models.[4] This highlights the limitations of traditional preclinical models in predicting the complex toxicities of novel ADCs in humans.[11] The unique combination of the anti-FGFR2 antibody and the novel auristatin W derivative payload may have contributed to the unexpected adverse events.[4][8]
Q4: What are general strategies to mitigate ADC toxicity that could be considered for future FGFR2-targeting ADCs?
While the development of this compound was halted, general strategies to de-risk ADC development and mitigate toxicity can be applied to future drug candidates:
-
Antibody Engineering: Modifying the antibody to fine-tune its affinity or using bispecific antibodies could improve tumor-specific targeting and reduce on-target, off-tumor toxicities.[11][]
-
Linker and Payload Modification: Investigating different linker technologies (e.g., cleavable vs. non-cleavable) and payloads with different mechanisms of action or potencies could alter the therapeutic index.[11][13] Utilizing hydrophilic linkers, such as those containing PEG, may improve ADC stability and reduce non-specific uptake.[13]
-
Dose and Schedule Optimization: Exploring alternative dosing regimens, such as more frequent lower doses, could help manage toxicities while maintaining efficacy.
-
Advanced Preclinical Models: Employing more predictive preclinical models, such as patient-derived xenografts (PDXs) and humanized mouse models, may better recapitulate human-specific toxicities.[11][14]
-
Prophylactic Treatments: For predictable toxicities like ocular events, co-administration of prophylactic treatments such as steroid eye drops could be explored.[10]
Troubleshooting Guide
This guide addresses specific issues researchers might encounter when working with FGFR2-targeting ADCs, drawing lessons from the this compound experience.
| Issue | Potential Cause | Troubleshooting/Monitoring Strategy |
| High levels of liver enzymes (ALT, AST) in animal models. | On-target, off-tumor toxicity in FGFR2-expressing normal tissues, or non-specific uptake of the ADC by the liver. | - Conduct thorough off-target liability assessments using in vitro assays with primary human cells. - Evaluate ADC biodistribution in animal models to determine accumulation in the liver and other organs.[13] - Consider engineering the Fc region of the antibody to reduce uptake by immune cells in the liver.[] |
| Thrombocytopenia (low platelet count) observed in preclinical studies. | The cytotoxic payload may be affecting megakaryocytes or platelets. This could be due to off-target uptake or release of the free payload into circulation. | - Monitor platelet counts regularly in animal studies. - Assess the in vitro cytotoxicity of the free payload on hematopoietic progenitor cells. - Optimize the linker stability to minimize premature payload release.[11] |
| Signs of renal toxicity (e.g., proteinuria) in animal models. | Potential for on-target toxicity in the kidneys if FGFR2 is expressed, or ADC/metabolite accumulation and clearance issues. | - Conduct regular urinalysis and monitor serum creatinine and blood urea nitrogen (BUN) levels in animal models. - Perform histopathological examination of the kidneys at the end of the study. - Evaluate the expression of FGFR2 in the glomeruli and renal tubules of the preclinical species. |
| Ocular abnormalities (e.g., corneal clouding, discharge) in animal models. | Some ADC payloads are known to cause ocular toxicity. This may be due to secretion into tears and uptake by corneal cells. | - Conduct regular ophthalmological examinations in preclinical species, particularly in longer-term studies. - Consider co-administration of lubricating or steroid eye drops to mitigate local toxicity.[10] |
| Lack of efficacy at well-tolerated doses. | - Insufficient target expression in the tumor model. - Poor ADC penetration into the tumor. - Inefficient internalization or payload release. - Development of drug resistance. | - Confirm high and homogeneous FGFR2 expression in the selected preclinical tumor models. - Evaluate ADC internalization rates in vitro. - Analyze the tumor microenvironment for factors that may impede ADC delivery. - Consider combination therapies to enhance efficacy. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Schedule | Key Efficacy Outcome | Reference |
| NOD scid mice | SNU-16 (FGFR2-amplified gastric cancer) | 5 mg/kg, i.v., once weekly | >90% tumor growth inhibition | [5] |
| NMRI nu/nu mice | MFM-223 (FGFR2-amplified breast cancer) | 1 and 5 mg/kg, i.v., once | Marked decrease in tumor volume | [5] |
| NMRI nu/nu mice | NCI-H716 (FGFR2-overexpressing colorectal cancer) | 7.5 mg/kg, i.v., once | Notable inhibition of tumor growth | [5] |
| PDX models | FGFR2-positive gastric and triple-negative breast cancer | Not specified | Dose-dependent tumor regression | [4] |
Table 2: Preclinical vs. Clinical Dose and Toxicity Summary
| Parameter | Preclinical Prediction (Cynomolgus Monkey) | Clinical Phase I Finding (Human) | Reference |
| Highest Non-Severely Toxic Dose | 1.48 mg/kg (every 3 weeks) | - | [4][6] |
| Predicted Minimum Therapeutic Dose (for stable disease) | 0.4 mg/kg | - | [4][6] |
| Maximum Tolerated Dose (MTD) | - | 0.2 mg/kg (every 3 weeks) | [4][7] |
| Key Toxicities | Increased ALT and AST | Thrombocytopenia, Proteinuria, Corneal Epithelial Microcysts, Increased AST | [4][6][7] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of this compound in FGFR2-positive and FGFR2-negative cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., SNU-16 for FGFR2-positive, a suitable FGFR2-negative line as control) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and a non-targeting control ADC.
-
Remove the culture medium and add the ADC dilutions to the cells.
-
Incubate for a period of 72 to 120 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%) for each cell line.
-
2. Xenograft Tumor Model Efficacy Study
-
Objective: To evaluate the in vivo anti-tumor activity of this compound.
-
Methodology:
-
Implant FGFR2-positive tumor cells (e.g., SNU-16) subcutaneously into the flank of immunocompromised mice (e.g., NOD scid or nude mice).[5]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at different dose levels, non-targeting control ADC).
-
Administer the treatment intravenously (i.v.) according to the desired schedule (e.g., once weekly).[5]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Preclinical to Clinical Workflow for ADC Development.
Caption: Logic for Investigating and Mitigating ADC Toxicity.
References
- 1. This compound - Bayer - AdisInsight [adisinsight.springer.com]
- 2. adcreview.com [adcreview.com]
- 3. Facebook [cancer.gov]
- 4. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Adverse events of antibody–drug conjugates on the ocular surface in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Advanced Oncology Treatment Candidates Developed With Next-Generation Preclinical Models | Technology Networks [technologynetworks.com]
Technical Support Center: BAY 1187982 (Aprutumab Ixadotin)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BAY 1187982, an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BAY 1187982's off-target toxicity?
A1: BAY 1187982, also known as Aprutumab ixadotin, is an antibody-drug conjugate composed of a human anti-FGFR2 antibody, a non-cleavable linker, and a potent microtubule-disrupting auristatin W derivative payload.[1][2][3] While the antibody is designed to target FGFR2-expressing tumor cells, off-target toxicities are primarily attributed to the cytotoxic payload.[4] These toxicities are not from the antibody binding to unintended targets, but rather from the effects of the released auristatin payload in non-cancerous tissues, which can occur through various mechanisms, including non-specific uptake of the ADC. The observed toxicities in clinical trials were significant and occurred at doses below the predicted therapeutic levels.[4][5]
Q2: What are the most common off-target effects and toxicities observed with BAY 1187982 in clinical research?
A2: A first-in-human Phase I clinical trial (NCT02368951) was terminated early due to the poor tolerability of BAY 1187982.[5] The most frequently observed grade ≥ 3 drug-related adverse events included anemia, increased aspartate aminotransferase (AST), proteinuria, and thrombocytopenia.[5][6][7] Dose-limiting toxicities (DLTs) were identified as thrombocytopenia, proteinuria, and corneal epithelial microcysts.[4][5][7]
Q3: At what concentrations or doses are off-target effects typically observed?
A3: In the Phase I clinical trial, toxicities were noted at doses as low as 0.2 mg/kg.[4] Dose-limiting toxicities were specifically reported in the higher dose cohorts of 0.8 mg/kg and 1.3 mg/kg.[4][7] The maximum tolerated dose (MTD) in humans was established at 0.2 mg/kg.[5][6] Preclinical studies in cynomolgus monkeys also revealed toxicities such as increased Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.[4][8]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in FGFR2-low or negative cell lines in vitro.
-
Possible Cause 1: Non-specific uptake of the ADC. Even without high FGFR2 expression, cells can internalize ADCs through mechanisms like pinocytosis.
-
Troubleshooting Step 1: Confirm the FGFR2 expression level of your cell line using qPCR, western blot, or flow cytometry.
-
Troubleshooting Step 2: Include a non-targeting control ADC in your experiment. This control should have the same linker and payload but an antibody that does not bind to any target on your cells. Preclinical studies with BAY 1187982 used such a control, which showed over 100-fold less selectivity, confirming the on-target potency.[3]
-
Troubleshooting Step 3: Reduce the incubation time or the concentration of BAY 1187982 to minimize non-specific uptake.
Issue 2: Observing significant in vivo toxicity in animal models at doses expected to be therapeutic.
-
Possible Cause 1: The payload is affecting normal tissues. The auristatin W derivative is a highly potent microtubule inhibitor and can affect any dividing cells it reaches.[1][3]
-
Troubleshooting Step 1: Monitor for known clinical toxicities. In your animal models, closely monitor for signs corresponding to the observed human toxicities. This includes regular complete blood counts (for anemia and thrombocytopenia), serum chemistry (for liver enzymes like AST and ALT), and urinalysis (for proteinuria).[4][5][7]
-
Troubleshooting Step 2: Histopathological analysis. At the end of the study, perform a histopathological examination of key organs, including the liver, kidneys, and bone marrow, to look for morphological changes. Non-clinical safety studies in rats and monkeys showed effects in the lung, liver, kidneys, cornea, and the lympho-hematopoietic system.[4]
-
Troubleshooting Step 3: Dose reduction. If toxicity is high, consider reducing the dose or altering the dosing schedule. The clinical trial moved to a lower starting dose due to the severity of the toxicities.[4]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of BAY 1187982
| Cell Line | Cancer Type | FGFR2 Expression | IC50 (nM) |
| SNU-16 | Gastric Cancer | High | 0.097 - 0.83 |
| MFM-223 | Breast Cancer | High | 0.097 - 0.83 |
| NCI-H716 | Colorectal Cancer | High | 0.097 - 0.83 |
| SUN-52PE | Not Specified | FGFR2-positive | Not Specified |
| SUN-16 | Not Specified | FGFR2-positive | Not Specified |
Data extracted from MedChemExpress product information.[2]
Table 2: Clinically Observed Toxicities (Grade ≥ 3) and Dose-Limiting Toxicities
| Adverse Event | Type | Dose Cohorts with DLTs |
| Anemia | Grade ≥ 3 | Not specified as DLT |
| Aspartate Aminotransferase Increase | Grade ≥ 3 | Not specified as DLT |
| Proteinuria | Grade ≥ 3 & DLT | 1.3 mg/kg |
| Thrombocytopenia | Grade ≥ 3 & DLT | 0.8 mg/kg, 1.3 mg/kg |
| Corneal Epithelial Microcysts | DLT | 1.3 mg/kg |
Data compiled from the first-in-human Phase I study.[4][5][7]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is a generalized procedure based on standard cell viability assays mentioned in the preclinical assessment of BAY 1187982.[1]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BAY 1187982 and a non-targeting control ADC.
-
Incubation: Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).[2]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate IC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Assessment of Apoptosis (Cleaved PARP1 Staining)
This protocol is based on the in vivo pharmacodynamic methods described for BAY 1187982.[1]
-
Tumor Collection: Euthanize tumor-bearing animals at a predetermined time point after treatment with BAY 1187982, vehicle control, or a relevant comparator.
-
Fixation and Embedding: Excise tumors and fix them in 10% neutral buffered formalin. Embed the fixed tissues in paraffin (FFPE).
-
Sectioning: Cut 4-5 µm sections from the FFPE blocks and mount them on slides.
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer and heat source.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against cleaved PARP1.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add substrate-chromogen solution (e.g., DAB) to develop the color.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Scan the slides using a digital slide scanner.
-
Quantify the percentage of cleaved PARP1-positive cells within the tumor tissue using image analysis software. Compare the results between treatment groups.
-
Visualizations
Caption: Mechanism of action of BAY 1187982 leading to apoptosis.
Caption: Troubleshooting workflow for high in vivo toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of FGFR2 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Fibroblast Growth Factor Receptor 2 (FGFR2) Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses common issues encountered during the preclinical development of FGFR2 ADCs.
Issue 1: High Off-Target Toxicity in In Vivo Models
Question: Our FGFR2 ADC is showing significant toxicity in our animal models at doses below the predicted therapeutic threshold, what are the potential causes and how can we troubleshoot this?
Answer:
High off-target toxicity is a critical challenge in ADC development and can stem from several factors. Here’s a systematic approach to investigate and mitigate this issue:
Potential Causes & Troubleshooting Steps:
-
Payload-Related Toxicity: The cytotoxic payload may be released prematurely in circulation or taken up non-specifically by healthy tissues.[1][2]
-
Troubleshooting:
-
Evaluate Linker Stability: Assess the stability of the linker in plasma. Consider using a more stable linker technology.
-
Modify the Payload: Investigate payloads with a more hydrophilic nature to reduce non-specific uptake.[1] For example, moving from a hydrophobic payload like MMAE to a more hydrophilic derivative can improve the therapeutic window.[1]
-
Reduce Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and off-target toxicity.[1] Experiment with a lower, more homogenous DAR.
-
-
-
On-Target, Off-Tumor Toxicity: FGFR2 is expressed at low levels in some normal tissues.[3] The ADC may be binding to these healthy tissues, causing toxicity.
-
Troubleshooting:
-
Characterize FGFR2 Expression: Perform thorough immunohistochemistry (IHC) or other expression analyses in a panel of normal tissues from the animal model to identify potential sites of on-target toxicity.
-
Affinity Optimization: Modulate the antibody's affinity. A lower affinity might reduce binding to low-expressing normal tissues while maintaining sufficient binding to high-expressing tumor cells.
-
-
-
Fc-Mediated Uptake: The Fc region of the antibody can be recognized by Fc receptors on immune cells, leading to non-specific uptake and toxicity.
-
Troubleshooting:
-
Engineer the Fc Region: Introduce mutations in the Fc region to reduce or ablate binding to Fc receptors.
-
-
Issue 2: Lack of Efficacy in FGFR2-Positive Xenograft Models
Question: Our FGFR2 ADC shows good in vitro cytotoxicity but is not efficacious in our in vivo xenograft models. What could be the reasons?
Answer:
A discrepancy between in vitro and in vivo efficacy is a common hurdle. Here are key areas to investigate:
Potential Causes & Troubleshooting Steps:
-
Poor Tumor Penetration: The ADC may not be effectively reaching all cancer cells within the tumor.
-
Troubleshooting:
-
Evaluate ADC Size and Format: Consider smaller targeting moieties like antibody fragments if tumor penetration is a major issue.
-
Enhance the Bystander Effect: Utilize a payload that can diffuse out of the target cell and kill neighboring antigen-negative cells.[4][5][6] This is particularly important in heterogeneous tumors.[6][7]
-
-
-
Development of Resistance: The tumor cells may be developing resistance to the ADC.
-
Troubleshooting:
-
-
Insufficient Payload Potency: The payload may not be potent enough to induce tumor regression in the in vivo setting.
-
Troubleshooting:
-
Select a More Potent Payload: Evaluate alternative payloads with higher intrinsic cytotoxicity.
-
-
-
Suboptimal Dosing Regimen: The dose and schedule of administration may not be optimized.
-
Troubleshooting:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the exposure-response relationship and optimize the dosing regimen.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right payload and linker for my FGFR2 ADC?
A1: The choice of payload and linker is critical for the therapeutic index.
-
Payload Selection:
-
Mechanism of Action: Select a payload with a mechanism that is effective against the target cancer cell type. Common payloads include microtubule inhibitors (e.g., auristatins) and DNA damaging agents.[12][13]
-
Potency: The payload should be highly potent, as only a small amount will be delivered to the tumor cell.
-
Bystander Effect: For heterogeneous tumors, a membrane-permeable payload that can induce a bystander effect is advantageous.[4][6][7]
-
-
Linker Selection:
-
Stability: The linker must be stable in circulation to prevent premature payload release and systemic toxicity.[14]
-
Cleavage Mechanism:
-
Cleavable Linkers: These are designed to be cleaved by enzymes (e.g., cathepsins) present in the lysosome of the target cell.[13] This is a common strategy to ensure intracellular payload release.
-
Non-cleavable Linkers: These rely on the degradation of the antibody in the lysosome to release the payload.[12]
-
-
Q2: What are the key mechanisms of resistance to FGFR2-targeted therapies, and how can they be addressed with ADCs?
A2: Resistance can be categorized as on-target or off-target.
-
On-Target Resistance: This often involves the acquisition of mutations in the FGFR2 kinase domain that prevent drug binding.[8][15]
-
ADC Strategy: Since ADCs primarily use the antibody for targeting and not for inhibiting the kinase function, they can still be effective against tumors with kinase domain mutations, provided the mutated receptor is still expressed on the cell surface and internalizes.
-
-
Off-Target Resistance: This involves the activation of bypass signaling pathways, such as the PI3K/mTOR and MAPK pathways, which allows the cancer cells to survive despite FGFR2 inhibition.[8][9]
-
ADC Strategy: The cytotoxic payload of an ADC kills the cell through a mechanism independent of the signaling pathway, which can overcome resistance mediated by bypass pathways.
-
Q3: How can I assess the bystander effect of my FGFR2 ADC?
A3: The bystander effect, where the payload kills neighboring antigen-negative cells, is crucial for efficacy in heterogeneous tumors.[4][5][6][7] It can be evaluated using several in vitro and in vivo methods.
-
In Vitro Co-culture Assay:
-
Co-culture FGFR2-positive and FGFR2-negative cancer cells (the latter often engineered to express a fluorescent protein for identification).
-
Treat the co-culture with the FGFR2 ADC.
-
Assess the viability of both cell populations using methods like flow cytometry or high-content imaging.[4][6] A reduction in the viability of the FGFR2-negative cells indicates a bystander effect.[6]
-
-
Conditioned Medium Transfer Assay:
-
In Vivo Models:
Quantitative Data Summary
Table 1: Preclinical Efficacy of Selected FGFR2-Targeted ADCs
| ADC Name | Target | Payload | Cancer Model | Efficacy | Reference |
| Aprutumab ixadotin (BAY1187982) | FGFR2 | Auristatin W derivative | Patient-derived xenograft (PDX) models | Significant dose-dependent tumor regression | [12] |
| TST105 | FGFR2b | Topoisomerase I inhibitor | SNU-16 xenograft model (gastric cancer) | Potent anti-tumor activity | [17] |
| FGFR2-ADC (Unnamed) | FGFR2 | Novel auristatin | SNU-16 (gastric) & MFM-223 (breast) xenografts | Tumor growth inhibition and regression | [18] |
Table 2: In Vitro Potency of an FGFR2-Targeted ADC
| Cell Line | FGFR2 Expression | ADC (TST105) IC50 (nM) | Reference |
| SNU-16 (gastric) | High | 0.3 - 0.4 | [17] |
| SW480-FGFR2b (colorectal) | High | 0.3 - 0.4 | [17] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed FGFR2-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the FGFR2 ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or MTT.
-
Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: Bystander Effect Co-Culture Assay
-
Cell Preparation: Label FGFR2-negative cells with a fluorescent marker (e.g., GFP) to distinguish them from the unlabeled FGFR2-positive cells.
-
Co-culture Plating: Plate a mixture of FGFR2-positive and FGFR2-negative cells in a desired ratio (e.g., 1:1, 1:5) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the FGFR2 ADC.
-
Incubation: Incubate for a duration sufficient to observe the bystander effect (can be longer than a standard cytotoxicity assay).
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye (e.g., Propidium Iodide or DAPI).
-
Analyze the cells using a flow cytometer, gating on the fluorescently labeled (FGFR2-negative) and unlabeled (FGFR2-positive) populations.
-
Quantify the percentage of dead cells in each population.
-
-
Data Analysis: An increase in the death of the FGFR2-negative population in the presence of the FGFR2-positive cells and the ADC indicates a bystander effect.[4]
Visualizations
References
- 1. Site-Specific, Stoichiometric-Controlled, PEGylated Conjugates of Fibroblast Growth Factor 2 (FGF2) with Hydrophilic Auristatin Y for Highly Selective Killing of Cancer Cells Overproducing Fibroblast Growth Factor Receptor 1 (FGFR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 5. The Role of ADC Bystander Effect Assays in Revolutionizing Cancer Treatment - Blog - ICE Bioscience [en.ice-biosci.com]
- 6. agilent.com [agilent.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oaepublish.com [oaepublish.com]
- 10. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ADC Development Services Targeting FGFR2 - Creative Biolabs [creative-biolabs.com]
- 13. Design and characteristics of cytotoxic fibroblast growth factor 1 conjugate for fibroblast growth factor receptor-targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Aprutumab Ixadotin Preclinical Data Translation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aprutumab Ixadotin. The content focuses on the challenges associated with translating preclinical data into the clinical setting, offering insights into the discrepancies observed between animal models and human trials.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2), a transmembrane receptor tyrosine kinase.[1][2][3] Its mechanism involves a three-part system:
-
Antibody Targeting: A fully human anti-FGFR2 monoclonal antibody (mAb) selectively binds to FGFR2, which is often overexpressed on the surface of various tumor cells.[1][4]
-
Internalization and Payload Release: Upon binding, the ADC-FGFR2 complex is internalized by the cell. Inside the cell's lysosomes, the antibody component is degraded, releasing the cytotoxic payload.[1]
-
Cytotoxic Effect: The payload, a potent auristatin W derivative, disrupts microtubules, leading to cell cycle arrest and apoptosis in the cancer cell.[1][4] The linker is non-cleavable, and the released payload metabolite is not cell-permeable, which was predicted to limit the bystander effect.[1]
Q2: The preclinical data for this compound was promising. Why was the Phase I clinical trial terminated?
A2: The Phase I trial (NCT02368951) was terminated early due to a significant discrepancy between the predicted therapeutic dose from preclinical models and the actual maximum tolerated dose (MTD) observed in humans.[1][5] The ADC was poorly tolerated in a heavily pretreated patient population.[1] The clinically determined MTD was 0.2 mg/kg, which was substantially below the estimated minimum dose of 0.4 mg/kg required to achieve stable disease based on preclinical xenograft models.[1][6] This lack of a therapeutic window led to the trial's discontinuation.[5][7]
Q3: What were the key differences in the toxicity profiles between preclinical animal models and humans?
A3: A major challenge in the translation of this compound was the difference in safety profiles. While preclinical studies in cynomolgus monkeys primarily showed increased liver enzymes (ALT and AST), the human dose-limiting toxicities (DLTs) were more severe and varied.[1][6] In humans, DLTs included thrombocytopenia, corneal epithelial microcysts, and a high rate of proteinuria and nephropathy, which were not prominent in animal models.[1][5][8] This highlights the limitations of animal models in predicting the full spectrum of human toxicities for this novel ADC.
Troubleshooting Guides
Problem: My in vitro assays show high, nanomolar potency, but I am concerned about poor in vivo translatability and potential toxicity.
Solution: This is a common challenge with ADCs. The promising in vitro potency of this compound did not translate into a viable clinical therapeutic due to toxicity.[1] Consider the following steps:
-
Select Relevant In Vivo Models: Standard cell line-derived xenografts may not fully recapitulate human tumor complexity. Use patient-derived xenograft (PDX) models with confirmed high FGFR2 expression, as this was shown to be a predictive biomarker of antitumor activity for this compound.[1]
-
Expand Toxicology Studies: The standard rodent and non-human primate models did not fully predict the human safety profile.[1] If possible, consider humanized models or specialized toxicology assays focusing on renal and ocular endpoints, given the clinical DLTs observed.[1][5]
-
Model PK/PD Relationships Rigorously: Use preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data to model the predicted therapeutic index in humans. For this compound, the predicted index was approximately 3.5, but this did not hold true in the clinic.[1][6] Scrutinize the assumptions in your model, especially concerning payload metabolism and clearance in humans versus preclinical species.
References
- 1. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Optimizing Dosage and Scheduling of Auristatin-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and scheduling of auristatin-based antibody-drug conjugates (ADCs). It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of auristatin-based ADCs.
Q1: What are the key differences between the auristatin derivatives MMAE and MMAF?
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are both potent anti-mitotic agents that inhibit tubulin polymerization. However, they have distinct properties that influence their application in ADCs. MMAE is membrane permeable, allowing it to induce a "bystander effect" where it can kill neighboring antigen-negative tumor cells. MMAF, on the other hand, is charged and less membrane-permeable, generally limiting its cytotoxic activity to the target cell. This can result in a more favorable toxicity profile in some contexts.
Q2: How do I select an appropriate starting dose for my in vivo preclinical study?
For auristatin-based ADCs with a drug-to-antibody ratio (DAR) of 4, a common starting point for maximum tolerated dose (MTD) studies in mice is around 1-3 mg/kg.[1] For ADCs with a DAR of 2, the MTD is often higher, potentially around 3.6 mg/kg.[2] It is crucial to conduct a dose-ranging study to determine the MTD for your specific ADC construct and animal model.
Q3: What are the common toxicities associated with auristatin-based ADCs?
The toxicities of auristatin-based ADCs are primarily driven by the payload. For MMAE-containing ADCs, common dose-limiting toxicities include neutropenia and peripheral neuropathy.[3] MMAF-based ADCs have been associated with ocular toxicities. Careful monitoring of animal health, including body weight, complete blood counts, and clinical signs of distress, is essential during in vivo studies.
Q4: What is the importance of the drug-to-antibody ratio (DAR) and how does it affect my experiments?
The DAR, or the number of drug molecules conjugated to a single antibody, is a critical quality attribute of an ADC. A higher DAR can increase potency but may also lead to faster clearance from circulation and increased aggregation, potentially narrowing the therapeutic window.[4][5] Conversely, a lower DAR may result in reduced efficacy. It is important to characterize the DAR of your ADC and consider its potential impact on both in vitro and in vivo performance.
Q5: How should I handle and store my auristatin-based ADC to ensure stability?
Auristatin-based ADCs, particularly those with hydrophobic payloads like MMAE, can be prone to aggregation. It is recommended to store them in a stabilizing buffer, which may contain excipients like sucrose, trehalose, mannitol, and glycine.[1] For long-term storage, lyophilization is often preferred.[1] Reconstituted ADCs should be handled gently, avoiding vigorous shaking, and used promptly or stored at recommended temperatures (typically 2-8°C for short-term and -20°C or colder for long-term).
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with auristatin-based ADCs.
In Vitro Assay Troubleshooting
Problem: High variability in cytotoxicity assay results (e.g., inconsistent IC50 values).
-
Possible Causes:
-
Cell Health and Passage Number: Inconsistent cell health or using cells at a high passage number can lead to variability in response.
-
Inconsistent Seeding Density: Uneven cell seeding across the plate will result in variable cell numbers at the time of analysis.
-
Reagent Preparation and Handling: Improper mixing of ADC dilutions or reagents can introduce errors.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the ADC and affect cell growth.
-
-
Solutions:
-
Use cells with consistent passage numbers and ensure they are healthy and in the exponential growth phase before seeding.
-
Optimize and standardize your cell seeding protocol to ensure a uniform cell monolayer.
-
Thoroughly mix all solutions and use calibrated pipettes.
-
To minimize edge effects, consider not using the outer wells of the plate for experimental data or fill them with sterile PBS to maintain humidity.
-
Problem: The in vitro potency (IC50) of my ADC is lower than expected.
-
Possible Causes:
-
Low Target Antigen Expression: The target cell line may not express sufficient levels of the target antigen for effective ADC internalization and cytotoxicity.
-
Inefficient Internalization: The antibody component of the ADC may not be efficiently internalized by the target cells upon binding.
-
ADC Instability or Aggregation: The ADC may have degraded or aggregated during storage or handling, reducing its activity.
-
Drug Resistance: The target cells may have mechanisms of resistance to the auristatin payload, such as overexpression of drug efflux pumps.
-
-
Solutions:
-
Confirm target antigen expression on your cell line using flow cytometry or western blot.
-
Perform an internalization assay to confirm that the ADC is being taken up by the cells.
-
Assess the integrity and aggregation status of your ADC using techniques like size-exclusion chromatography (SEC-HPLC).
-
Consider using a different cell line or investigating potential drug resistance mechanisms.
-
Problem: My bystander effect assay is not showing the expected killing of antigen-negative cells.
-
Possible Causes:
-
Payload Properties: If your ADC contains a non-membrane-permeable payload like MMAF, a significant bystander effect is not expected.
-
Insufficient Payload Release: The linker may not be efficiently cleaved within the target cells, leading to insufficient release of the payload to affect neighboring cells.
-
Assay Duration: The bystander effect can be time-dependent and may require a longer incubation period to become apparent.
-
Co-culture Ratio: The ratio of antigen-positive to antigen-negative cells can influence the magnitude of the observed bystander effect.
-
-
Solutions:
-
Ensure your ADC contains a membrane-permeable payload (e.g., MMAE) if you expect to see a bystander effect.
-
Verify the cytotoxic activity of your ADC on the antigen-positive cells to ensure the payload is being released and is active.
-
Optimize the incubation time of your co-culture assay.
-
Experiment with different ratios of antigen-positive to antigen-negative cells.
-
In Vivo Study Troubleshooting
Problem: Excessive toxicity or mortality in the treatment group at the initial dose.
-
Possible Causes:
-
Dose is too high: The initial dose may be above the MTD for the specific ADC and animal model.
-
Off-target toxicity: The ADC may be binding to non-target tissues, leading to toxicity.
-
Rapid payload release: The linker may be unstable in circulation, leading to premature release of the cytotoxic payload.
-
-
Solutions:
-
Reduce the dose in subsequent cohorts.
-
Evaluate the cross-reactivity of your antibody with tissues from the preclinical species.
-
Assess the stability of your ADC in plasma.
-
Problem: Lack of tumor growth inhibition in the treatment group.
-
Possible Causes:
-
Insufficient dose: The dose may be too low to achieve a therapeutic concentration of the payload in the tumor.
-
Poor tumor penetration: The ADC may not be effectively penetrating the tumor tissue.
-
Low target antigen expression in the xenograft model: The tumor model may not express sufficient levels of the target antigen.
-
Rapid clearance of the ADC: The ADC may be cleared from circulation too quickly to reach the tumor in sufficient quantities.
-
-
Solutions:
-
Increase the dose in subsequent cohorts, staying within the MTD.
-
Investigate tumor penetration using techniques like immunohistochemistry (IHC) or imaging.
-
Confirm target antigen expression in the tumor tissue from the xenograft model.
-
Perform a pharmacokinetic (PK) study to determine the clearance rate of your ADC.
-
Data Presentation
The following tables summarize key quantitative data for commonly used auristatin-based ADCs to aid in experimental design and data interpretation.
Table 1: In Vitro Cytotoxicity (IC50) of Auristatin-Based ADCs in Various Cancer Cell Lines
| ADC | Payload | Target Antigen | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Brentuximab vedotin | MMAE | CD30 | Karpas 299 | Anaplastic Large Cell Lymphoma | 0.5 - 10 | [1] |
| Polatuzumab vedotin | MMAE | CD79b | SU-DHL-4 | Diffuse Large B-cell Lymphoma | ~1 | |
| Enfortumab vedotin | MMAE | Nectin-4 | T24 | Bladder Cancer | ~2.5 | |
| Trastuzumab-vc-MMAE | MMAE | HER2 | SK-BR-3 | Breast Cancer | ~10 | |
| Trastuzumab-mc-MMAF | MMAF | HER2 | KPL-4 | Breast Cancer | ~30 |
Table 2: Preclinical Maximum Tolerated Dose (MTD) and Dosing Schedules of Auristatin-Based ADCs
| ADC | Payload | Species | Dosing Schedule | MTD (mg/kg) | Observed Toxicities | Reference |
| Brentuximab vedotin | MMAE | Rat | Q4Dx4 (every 4 days for 4 doses) | ~10 | Hematopoietic toxicity, lymphoid depletion | |
| Brentuximab vedotin | MMAE | Monkey | Q3W (every 3 weeks) | 10 | Hematopoietic and lymphoid toxicity | |
| Polatuzumab vedotin | MMAE | Rat | Weekly x 4 | 6-10 | Bone marrow toxicity, thymic lymphoid depletion, hepatobiliary toxicity | [6] |
| Polatuzumab vedotin | MMAE | Monkey | Q3W | 10 | Myelosuppression | [6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments.
Protocol 1: In Vitro Cytotoxicity Assay using CellTiter-Glo®
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Auristatin-based ADC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete medium to the desired seeding density (typically 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells.
-
Include untreated control wells with fresh medium only.
-
Incubate the plate for 72-120 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a non-linear regression model.[7]
-
Protocol 2: Bystander Effect Co-Culture Assay
This protocol assesses the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Auristatin-based ADC
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding:
-
Harvest and count both Ag+ and Ag- cell lines.
-
Prepare a mixed cell suspension at a defined ratio (e.g., 1:1, 1:5, 5:1 of Ag+:Ag- cells) at the desired total seeding density.
-
Seed 100 µL of the mixed cell suspension into each well.
-
Include control wells with only Ag- cells.
-
Incubate for 18-24 hours.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC in complete medium.
-
Add 100 µL of the ADC dilutions to the wells.
-
Incubate for an extended period (e.g., 5-7 days) to allow for the bystander effect to manifest.
-
-
Viability Measurement of Ag- Cells:
-
At desired time points, measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence plate reader or high-content imaging system.
-
-
Data Analysis:
-
Calculate the percentage of viability of the Ag- cells in the co-culture compared to the Ag- cells in monoculture (without Ag+ cells) at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[8]
-
Mandatory Visualizations
Signaling Pathway of Auristatin-Based ADCs
Caption: Mechanism of action of a typical auristatin-based ADC.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A typical workflow for an in vitro ADC cytotoxicity assay.
Troubleshooting Logic for High IC50 Values
Caption: A decision tree for troubleshooting unexpectedly high IC50 values.
References
- 1. WO2015075201A1 - Antibody-drug conjugate lyophilised formulation - Google Patents [patents.google.com]
- 2. Evaluation and use of an anti-cynomolgus monkey CD79b surrogate antibody-drug conjugate to enable clinical development of polatuzumab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation and use of an anti‐cynomolgus monkey CD79b surrogate antibody–drug conjugate to enable clinical development of polatuzumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating adverse events associated with the investigational antibody-drug conjugate (ADC), Aprutumab Ixadotin. Given that the clinical development of this compound was terminated early due to poor tolerability, the following guidance is based on the reported adverse events from the first-in-human clinical trial and general principles of ADC toxicity management.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BAY 1187982) is an antibody-drug conjugate that targets the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] It consists of a human anti-FGFR2 monoclonal antibody linked to a cytotoxic payload, an auristatin derivative.[4] The antibody component is designed to bind to FGFR2-expressing tumor cells, leading to internalization of the ADC and subsequent release of the cytotoxic payload, which then induces cancer cell death.[5]
Q2: What are the most common adverse events observed with this compound?
A2: In the Phase I clinical trial, the most frequently reported grade ≥ 3 drug-related adverse events were anemia, increased aspartate aminotransferase (AST), proteinuria, and thrombocytopenia.[1][2] Dose-limiting toxicities (DLTs) included thrombocytopenia, proteinuria, and corneal epithelial microcysts, which were observed at higher dose levels.[1][2]
Q3: Why was the clinical trial for this compound terminated?
A3: The first-in-human trial was terminated early because the drug was poorly tolerated.[1][2] The maximum tolerated dose (MTD) was determined to be 0.2 mg/kg, which was below the predicted therapeutic threshold based on preclinical studies.[1][2][6]
Troubleshooting Guides for Common Adverse Events
The following guides provide recommended actions for managing specific adverse events observed with this compound, based on general principles for ADC toxicity management.
Hematological Toxicities: Thrombocytopenia and Anemia
Issue: A significant decrease in platelet count (thrombocytopenia) or red blood cell count (anemia) is observed during the experiment.
Troubleshooting Steps:
-
Monitoring: Implement regular complete blood count (CBC) monitoring. In the clinical trial, a transient decrease in platelet count was observed in cycle 1.[1]
-
Dose Modification: If a grade 3 or 4 hematological toxicity is observed, consider a dose reduction or interruption of this compound administration for subsequent cycles.
-
Supportive Care:
-
For severe thrombocytopenia, platelet transfusions may be considered in a clinical setting.
-
For severe anemia, red blood cell transfusions or erythropoiesis-stimulating agents could be considered.
-
Hepatic Toxicity: Elevated Aminotransferases (AST/ALT)
Issue: An increase in liver enzymes, specifically AST and ALT, is detected.
Troubleshooting Steps:
-
Monitoring: Monitor liver function tests (AST, ALT, bilirubin) at baseline and regularly throughout the experiment. Increased serum transaminase levels were detected in the clinical trial.[1]
-
Dose Modification: For grade 3 or higher elevations in liver enzymes, it is recommended to interrupt dosing. Dosing may be resumed at a reduced level once the toxicity has resolved to grade 1 or baseline.
-
Rule out other causes: Investigate other potential causes of liver toxicity, such as co-administered medications or underlying disease.
Renal Toxicity: Proteinuria
Issue: The presence of excess protein in the urine is detected, which was a dose-limiting toxicity in the clinical trial.[1]
Troubleshooting Steps:
-
Monitoring: Conduct regular urinalysis to monitor for proteinuria. Quantification of proteinuria (e.g., 24-hour urine protein) should be performed if significant proteinuria is detected on dipstick analysis.
-
Dose Modification: For grade 3 proteinuria, treatment with this compound should be interrupted. If treatment is resumed, a dose reduction is recommended.
-
Further Investigation: For persistent or high-grade proteinuria, consider further renal evaluation to investigate for potential nephrotic syndrome, a possible toxicity associated with this compound.[1]
Ocular Toxicity: Corneal Epithelial Microcysts
Issue: The subject develops ocular symptoms such as blurred vision or the presence of corneal epithelial microcysts is identified through ophthalmologic examination. This was a dose-limiting toxicity.[1]
Troubleshooting Steps:
-
Baseline and Follow-up Eye Exams: An ophthalmologic examination, including a slit-lamp examination, should be performed at baseline and for any new or worsening ocular symptoms.
-
Dose Modification: For any grade of symptomatic ocular toxicity, treatment interruption should be considered. For severe (grade 3) ocular toxicity, discontinuation of this compound is recommended.
-
Supportive Care: The use of lubricating eye drops may help alleviate symptoms of dry eye or irritation.
Data Presentation
Table 1: Summary of Grade ≥ 3 Drug-Related Adverse Events in the this compound Phase I Trial [1][2]
| Adverse Event | Frequency (%) |
| Anemia | 10 |
| Aspartate Aminotransferase Increase | 10 |
| Proteinuria | 10 |
| Thrombocytopenia | 15 (Grade 3), 10 (Grade 4) |
Table 2: Dose-Limiting Toxicities (DLTs) by Dose Cohort [1]
| Dose Level (mg/kg) | Number of Patients with DLTs | DLT Description |
| 0.8 | 1 | Grade 4 Thrombocytopenia |
| 1.3 | 3 | Grade 3 Proteinuria, Grade 4 Thrombocytopenia, Grade 3 Corneal Epithelial Microcysts |
Experimental Protocols
Protocol 1: Monitoring for Hematological Toxicity
-
Objective: To prospectively monitor for and grade hematological adverse events.
-
Procedure:
-
Collect 2-3 mL of whole blood in an EDTA (purple top) tube.
-
Perform a complete blood count (CBC) with differential at baseline (prior to the first dose of this compound).
-
Repeat CBC with differential prior to each subsequent dose and as clinically indicated based on observed toxicities.
-
Grade anemia, neutropenia, and thrombocytopenia according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Protocol 2: Monitoring for Hepatotoxicity
-
Objective: To monitor for and grade liver-related adverse events.
-
Procedure:
-
Collect 3-5 mL of blood in a serum separator tube (gold top).
-
Perform a comprehensive metabolic panel (CMP), including assessment of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total bilirubin, and alkaline phosphatase at baseline.
-
Repeat the CMP prior to each cycle of this compound and as clinically indicated.
-
Grade elevations in liver enzymes according to CTCAE criteria.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General workflow for managing adverse events.
Caption: Logical relationship for troubleshooting an adverse event.
References
- 1. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Poor Tolerability of Aprutumab Ixadotin
This technical support center provides researchers, scientists, and drug development professionals with information to understand the poor tolerability observed with Aprutumab Ixadotin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues encountered during its clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BAY 1187982) is an antibody-drug conjugate (ADC) designed to target Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] It consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, linked to a novel auristatin-based payload (an Auristatin W derivative) via a non-cleavable linker.[3] The intended mechanism of action involves the binding of the ADC to FGFR2 on tumor cells, leading to internalization and subsequent release of the cytotoxic payload, which induces cell death.[4] Preclinical studies showed that this compound had low nanomolar potency and that its cytotoxic effects correlated with high FGFR2 expression.[5]
Q2: Why was the clinical development of this compound terminated early?
The first-in-human Phase I clinical trial (NCT02368951) was terminated early due to the poor tolerability of this compound.[6][7] The maximum tolerated dose (MTD) was determined to be 0.2 mg/kg, which was considered below the therapeutic threshold that had been estimated from preclinical studies.[6][7]
Q3: What were the major toxicities observed with this compound?
The primary safety concerns and dose-limiting toxicities (DLTs) observed in the Phase I trial were:
-
Thrombocytopenia: A significant decrease in platelet count was a common and dose-limiting toxicity.[6][7]
-
Proteinuria and Nephrotic Syndrome: The development of excess protein in the urine, sometimes leading to nephrotic syndrome, was a notable and concerning adverse event.[6] This is not a commonly reported toxicity for other ADCs.[6]
-
Corneal Epithelial Microcysts: Ocular toxicity, specifically the formation of microcysts in the corneal epithelium, was another dose-limiting factor.[6][7][8]
-
Elevated Liver Enzymes: Increased levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were frequently observed.[6]
Troubleshooting Guides for Experimental Work
This section provides guidance for researchers investigating the toxicities associated with this compound or similar FGFR2-targeting ADCs.
Issue 1: Unexpectedly high levels of proteinuria and signs of nephrotoxicity in animal models.
-
Possible Cause: The toxicity may be specific to the this compound construct, potentially due to on-target, off-tumor toxicity in the kidneys where FGFR2 may be expressed, or off-target toxicity of the payload or the entire ADC. The link between d-dimer elevation and kidney damage leading to nephrotic syndrome was also noted in the clinical trial.[6]
-
Troubleshooting Steps:
-
Assess FGFR2 Expression in Renal Tissue: Perform immunohistochemistry (IHC) or other protein expression analysis on kidney tissues from your animal model to determine the level of FGFR2 expression.
-
Evaluate ADC Accumulation: Conduct biodistribution studies using a labeled version of the ADC to determine if it accumulates in the kidneys.
-
Monitor Renal Function Markers: In addition to proteinuria, monitor serum creatinine, blood urea nitrogen (BUN), and d-dimer levels to get a comprehensive picture of kidney function and potential coagulopathy.
-
Histopathological Analysis: Perform detailed histopathological examination of kidney tissues to identify specific structural damage.
-
Issue 2: Observation of ocular toxicities, such as corneal abnormalities, in preclinical studies.
-
Possible Cause: The payload, an auristatin derivative, may be contributing to this toxicity. Ocular adverse events are a known class effect for some ADCs.[8] The mechanism could be related to off-target uptake in corneal epithelial cells.
-
Troubleshooting Steps:
-
Detailed Ocular Examinations: Conduct regular and thorough slit-lamp examinations and other ophthalmic assessments in study animals.
-
Dose De-escalation Studies: Determine the dose-response relationship for the ocular toxicity to identify a potential therapeutic window.
-
Alternative Payloads: If developing a new ADC, consider payloads with a different toxicity profile that are less associated with ocular side effects.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase I clinical trial of this compound.
Table 1: Dose Escalation Cohorts and Patient Distribution
| Dose Cohort | This compound Dose (mg/kg) | Number of Patients |
| 1 | 0.1 | 3 |
| 2 | 0.2 | 3 |
| 3 | 0.4 | 4 |
| 4 | 0.8 | 6 |
| 5 | 1.3 | 4 |
| Total | 20 |
Data sourced from the first-in-human Phase I study.[6][7]
Table 2: Summary of Most Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Percentage of Patients |
| Increased AST | 60% |
| Thrombocytopenia | 50% |
Data reflects the percentage of patients experiencing these TEAEs across all dose cohorts.[6]
Table 3: Grade ≥ 3 Drug-Related Adverse Events
| Adverse Event |
| Anemia |
| Aspartate Aminotransferase Increase |
| Proteinuria |
| Thrombocytopenia |
These were the most common severe adverse events considered to be related to the study drug.[6][7]
Experimental Protocols
The clinical investigation of this compound was conducted as a Phase I, open-label, multicenter, dose-escalation trial (NCT02368951).[6][7][9]
-
Patient Population: Patients with advanced solid tumors known to be FGFR2-positive.[6]
-
Dosing Regimen: this compound was administered intravenously on Day 1 of a 21-day cycle.[7]
-
Primary Endpoints: The primary objectives were to evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) of this compound.[6][7]
-
Secondary Endpoints: Secondary objectives included assessing the pharmacokinetic profile and preliminary anti-tumor activity.[6][7]
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Mechanism of action for this compound.
Diagram 2: Troubleshooting Workflow for Investigating Nephrotoxicity
Caption: Troubleshooting workflow for nephrotoxicity.
References
- 1. adcreview.com [adcreview.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. d-nb.info [d-nb.info]
- 6. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse events of antibody–drug conjugates on the ocular surface in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
Technical Support Center: Enhancing the Stability of Aprutumab Ixadotin through Linker Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the linker of Aprutumab Ixadotin to improve its stability. The following sections offer insights into potential stability issues, strategies for modification, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the linker in this compound and what are its known characteristics?
This compound is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2)[1][2]. It utilizes a non-cleavable linker to conjugate its payload, an innovative auristatin W derivative, to the lysine side chains of the anti-FGFR2 monoclonal antibody[3][4][5]. While preclinical studies suggested the ADC was stable in the circulatory system, the Phase I clinical trial was terminated due to poor tolerability, with dose-limiting toxicities observed[6][7][8]. This suggests that while the linker may be stable in vitro, it could contribute to in vivo toxicity through mechanisms not fully elucidated in preclinical models. Non-cleavable linkers are designed to release the payload only after the antibody is fully degraded in the lysosome[9][10].
Q2: What are the potential stability issues associated with a non-cleavable linker like the one in this compound?
While non-cleavable linkers are generally designed for high plasma stability, several issues can arise[9][]:
-
Off-target toxicity: Even with a stable linker, if the antibody itself binds to non-target cells that have a high rate of protein turnover, premature release of the payload in healthy tissues can occur.
-
Metabolite activity: After lysosomal degradation of the antibody, the released payload is attached to the linker and a lysine residue[10]. This charged metabolite may have different cell permeability and activity profiles compared to the parent payload, potentially leading to unforeseen toxicity.
-
Heterogeneity of the ADC: Conjugation to lysine residues can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR) and conjugation sites[12]. Some of these species may have lower stability or altered pharmacokinetic properties.
-
In vivo deconjugation: Although designed to be stable, non-cleavable linkers can still be subject to slow, non-specific cleavage in the plasma, leading to premature payload release and systemic toxicity[13].
Q3: What are the general strategies to improve the stability of a lysine-conjugated, non-cleavable linker?
Several strategies can be employed to enhance the stability of such linkers[14][15][16]:
-
Site-Specific Conjugation: Instead of random lysine conjugation, engineering specific conjugation sites (e.g., through introduced cysteine residues or unnatural amino acids) can lead to a more homogeneous ADC with a defined DAR and potentially improved stability[9].
-
Linker Chemistry Modification:
-
Introducing Steric Hindrance: Incorporating bulky groups near the conjugation point can shield the linker from enzymatic degradation[14].
-
Increasing Hydrophilicity: Adding hydrophilic moieties, such as polyethylene glycol (PEG) chains, can improve the ADC's solubility and pharmacokinetic profile, potentially reducing off-target uptake and toxicity[][].
-
-
Payload Modification: The structure of the auristatin W derivative itself can be modified to be less toxic when released or to have better compatibility with a modified linker, although this is a more complex undertaking[19][20].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments to modify and evaluate the linker of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low conjugation efficiency with a modified linker. | 1. Suboptimal reaction conditions (pH, temperature, time).[21] 2. Steric hindrance from the new linker or payload. 3. Incompatibility of the linker's reactive group with the antibody's lysine residues. | 1. Optimize reaction parameters. Perform small-scale reactions across a range of pH values (typically 7.5-9.0 for lysine conjugation) and temperatures (4-25°C). 2. If steric hindrance is suspected, consider a longer or more flexible linker design. 3. Ensure the amine-reactive group (e.g., NHS-ester) on the linker is fresh and has not been hydrolyzed. |
| High aggregation of the modified ADC. | 1. Increased hydrophobicity of the new linker-payload combination. 2. High Drug-to-Antibody Ratio (DAR). 3. Inappropriate buffer conditions during conjugation or storage. | 1. Incorporate hydrophilic spacers (e.g., PEG) into the linker design. 2. Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR. 3. Screen different buffer formulations for storage, focusing on pH and the inclusion of excipients like polysorbate 80. |
| Premature payload release in plasma stability assays. | 1. The modified linker is susceptible to enzymatic cleavage in plasma. 2. Instability of the bond formed between the linker and the lysine residue. | 1. Redesign the linker to be more sterically hindered or to remove any potential enzymatic cleavage sites. 2. Confirm the stability of the amide bond formed. Consider alternative amine-reactive chemistries if necessary. |
| Inconsistent results in in vitro cytotoxicity assays. | 1. Heterogeneity of the ADC population. 2. Aggregation of the ADC affecting cell interaction. 3. Instability of the ADC in the cell culture medium. | 1. Purify the ADC using techniques like hydrophobic interaction chromatography (HIC) to isolate species with a specific DAR. 2. Confirm the absence of aggregates using size exclusion chromatography (SEC) before adding the ADC to cells. 3. Pre-incubate the ADC in the assay medium for the duration of the experiment and measure its stability. |
Experimental Protocols
Plasma Stability Assay
This protocol is designed to assess the stability of the modified this compound by measuring the amount of payload that remains conjugated to the antibody over time in plasma.
Materials:
-
Modified this compound
-
Control (unmodified) this compound
-
Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
LC-MS/MS system
Procedure:
-
Dilute the modified ADC and control ADC to a final concentration of 100 µg/mL in plasma from each species. Also, prepare a control sample in PBS.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), take an aliquot of each sample.
-
Immediately add the aliquot to pre-chilled Protein A/G magnetic beads to capture the antibody and any conjugated payload.
-
Wash the beads with cold PBS to remove unbound payload.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC using LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.
-
The plasma supernatant can also be analyzed by LC-MS/MS to quantify the amount of released payload.
In Vitro Cytotoxicity Assay
This protocol evaluates the potency of the modified this compound in FGFR2-positive cancer cell lines.
Materials:
-
FGFR2-positive cancer cell line (e.g., SNU-16)
-
FGFR2-negative control cell line
-
Modified and control this compound
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the FGFR2-positive and FGFR2-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the modified and control ADCs in the cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the IC50 values for each ADC to determine its potency.
Data Presentation
Table 1: Comparative Plasma Stability of Modified this compound Linkers
| Linker Modification | Species | T1/2 of DAR (hours) | % Free Payload at 72h |
| Unmodified | Human | Value | Value |
| Mouse | Value | Value | |
| Modification A (e.g., PEG4 spacer) | Human | Value | Value |
| Mouse | Value | Value | |
| Modification B (e.g., Steric hindrance) | Human | Value | Value |
| Mouse | Value | Value |
Table 2: In Vitro Cytotoxicity of Modified this compound
| Cell Line | Linker Modification | IC50 (nM) |
| SNU-16 (FGFR2+) | Unmodified | Value |
| Modification A | Value | |
| Modification B | Value | |
| Control (FGFR2-) | Unmodified | Value |
| Modification A | Value | |
| Modification B | Value |
Visualizations
Caption: Workflow for modifying and evaluating the linker of this compound.
Caption: Mechanism of action of this compound with a non-cleavable linker.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C57H95N9O11 | CID 71471223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 10. books.rsc.org [books.rsc.org]
- 12. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 15. purepeg.com [purepeg.com]
- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 19. researchgate.net [researchgate.net]
- 20. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Aprutumab Ixadotin Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Aprutumab Ixadotin (BAY 1187982).
Drug Profile: this compound this compound is an antibody-drug conjugate (ADC) that targets Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3][4] It consists of a human anti-FGFR2 monoclonal antibody, Aprutumab, linked to a potent microtubule-disrupting agent, a novel auristatin W derivative, via a non-cleavable linker.[2][3] The ADC is designed to bind to FGFR2 on tumor cells, be internalized, and then release its cytotoxic payload following lysosomal degradation of the antibody.[2] A first-in-human Phase I trial was terminated early due to poor tolerability, with the maximum tolerated dose determined to be below the estimated therapeutic threshold.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary known and potential mechanisms of resistance to this compound?
A1: Resistance to this compound, like other ADCs, can arise from various mechanisms affecting different stages of its action.[5][6][7][8][9][10] These can be broadly categorized as:
-
Antigen-Related Resistance:
-
Impaired Internalization and Trafficking:
-
Lysosomal Dysfunction:
-
Payload Efflux:
-
Payload Target Alterations:
-
Activation of Survival Pathways:
Q2: How can I develop an in-vitro model of acquired resistance to this compound?
A2: Developing an in-vitro resistance model is a common method to study the underlying mechanisms of resistance.[21][22][23] The general approach involves continuous or intermittent exposure of an FGFR2-positive cancer cell line to increasing concentrations of this compound.[21]
-
Continuous Exposure: Cells are cultured in the continuous presence of this compound, starting at a low concentration (e.g., the IC20). The concentration is gradually increased as the cells adapt and become resistant.
-
Intermittent (Pulsed) Exposure: Cells are treated with a higher concentration of this compound (e.g., the IC50 or IC70) for a short period (e.g., 24-72 hours), followed by a recovery period in drug-free medium. This cycle is repeated multiple times.[21]
The resulting resistant cell population should be compared to the parental cell line to identify the mechanism of resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Cell Viability Assays
Possible Causes & Troubleshooting Steps
| Possible Cause | Suggested Troubleshooting Steps |
| Downregulation of FGFR2 Antigen | 1. Verify FGFR2 Expression: Compare FGFR2 protein levels between your resistant and parental cells using Western blot and flow cytometry. Check mRNA levels with RT-qPCR.[11] 2. Antigen Accessibility: Ensure the FGFR2 epitope is accessible. Consider sequencing the FGFR2 gene in resistant cells to check for mutations in the antibody-binding region. |
| Upregulation of Efflux Pumps | 1. Gene Expression Analysis: Use RT-qPCR to measure the mRNA levels of common efflux pump genes like ABCB1 (MDR1) and ABCC1 (MRP1).[6][16] 2. Protein Expression Analysis: Confirm protein upregulation via Western blot or flow cytometry using specific antibodies for P-glycoprotein and MRP1. 3. Functional Assay: Treat resistant cells with this compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil, tariquidar). A restoration of sensitivity suggests efflux pump involvement.[16] |
| Alterations in Tubulin | 1. Gene Sequencing: Sequence β-tubulin genes (TUBB) in resistant cells to identify potential mutations that could interfere with auristatin binding.[19] 2. Isotype Expression: Analyze the expression of different β-tubulin isotypes (e.g., βIII-tubulin) using Western blot, as their altered expression is linked to microtubule-targeting agent resistance.[20] |
| Impaired ADC Internalization/Trafficking | 1. Internalization Assay: Label this compound with a fluorescent dye (e.g., pHrodo Red) and monitor its uptake over time using flow cytometry or fluorescence microscopy. Compare the rate of internalization between parental and resistant cells. 2. Co-localization Studies: Use immunofluorescence to assess the co-localization of internalized this compound with lysosomal markers (e.g., LAMP1). A lack of co-localization in resistant cells may indicate altered trafficking.[12][14] |
Issue 2: Inconsistent Results in Animal Xenograft Models
Possible Causes & Troubleshooting Steps
| Possible Cause | Suggested Troubleshooting Steps |
| Tumor Heterogeneity | 1. Pre-treatment Biopsy: If possible, analyze a biopsy of the tumor before treatment to confirm uniform FGFR2 expression.[7] 2. Post-treatment Analysis: Analyze tumors from non-responding animals for FGFR2 expression to determine if resistance is due to the outgrowth of FGFR2-negative clones.[11] |
| In Vivo Instability of ADC | 1. Pharmacokinetic (PK) Analysis: Although challenging, if resources permit, measure the concentration of total antibody and ADC in plasma over time to ensure the ADC is not being cleared prematurely.[5] |
| Development of In Vivo Resistance | 1. Ex Vivo Analysis: Excise resistant tumors and establish cell cultures from them. Analyze these cells for the resistance mechanisms described in Issue 1 (e.g., FGFR2 expression, efflux pumps).[16] |
Quantitative Data Summary
Table 1: Examples of Fold-Resistance in ADC-Resistant Cell Lines
| ADC | Cell Line | Resistance Mechanism | Fold-Increase in IC50 | Reference |
| T-DM1 | KPL-4 | Decreased HER2 levels | ~1,000x | [12] |
| T-DM1 | MDA-MB-361-DYT2 | Increased MRP1 (ABCC1) expression | 256x | [12] |
| T-DM1 | NCI-N87 Gastric Cancer | Altered ADC trafficking (increased Caveolin-1) | >100x | [12] |
| Anti-CD22-vc-MMAE | Non-Hodgkin Lymphoma models | Upregulation of MDR1 (ABCB1) | Not specified, but resistance overcome by payload switch | [12] |
Table 2: Expression of Efflux Pumps in ADC Resistance
| Efflux Pump | Gene | Associated ADC Resistance | Fold Upregulation (Example) | Reference |
| P-glycoprotein (MDR1) | ABCB1 | T-DM1, Brentuximab vedotin, Anti-nectin-4-vcMMAE | 20-50x higher expression in T-DM1 resistant cells | [6][9][16] |
| MRP1 | ABCC1 | T-DM1 | Increased expression noted in T-DM1 resistant cells | [6][12] |
Key Experimental Protocols
Protocol 1: Western Blot for FGFR2 and Efflux Pump Expression
-
Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against FGFR2, P-glycoprotein/MDR1, MRP1, and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane 3x with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2: Flow Cytometry for Surface FGFR2 Expression
-
Cell Preparation: Harvest parental and resistant cells and prepare a single-cell suspension.
-
Staining: Incubate 1x10^6 cells with a fluorescently-conjugated anti-FGFR2 antibody (or a primary anti-FGFR2 followed by a conjugated secondary antibody) for 30 minutes on ice, protected from light.
-
Washing: Wash cells twice with FACS buffer (e.g., PBS with 2% FBS).
-
Analysis: Resuspend cells in FACS buffer and analyze on a flow cytometer. Compare the mean fluorescence intensity (MFI) between parental and resistant cells.
Protocol 3: Rhodamine 123 Efflux Assay (Functional Assay for P-glycoprotein)
-
Cell Preparation: Seed parental and resistant cells in a 96-well plate.
-
Inhibitor Treatment (Optional): Pre-incubate cells with an efflux pump inhibitor (e.g., 50 µM verapamil) for 30-60 minutes.
-
Dye Loading: Add Rhodamine 123 (a P-gp substrate) to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with PBS and add fresh, dye-free media (with or without the inhibitor). Incubate for 1-2 hours to allow for efflux.
-
Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Reduced fluorescence in resistant cells compared to parental cells indicates active efflux. This reduction should be reversed in the presence of an inhibitor.
Visualizations
Caption: Standard mechanism of action for this compound.
Caption: Key resistance pathways to this compound.
Caption: Troubleshooting workflow for ADC resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative approaches to combat ADC resistance. | Revvity [revvity.co.jp]
- 6. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Resistance to Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omnihealthpractice.com [omnihealthpractice.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acquired Resistance to Antibody-Drug Conjugates [mdpi.com]
- 19. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 20. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wuxibiology.com [wuxibiology.com]
- 23. Generation of Antibody-Drug Conjugate Resistant Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BAY 1187982 and Other FGFR2-Targeting Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapies is continually evolving, with a significant focus on fibroblast growth factor receptor (FGFR) signaling pathways, which are frequently dysregulated in various solid tumors. This guide provides a detailed comparison of the antibody-drug conjugate (ADC) BAY 1187982 (apratumab ixadotin) with other agents targeting FGFR2, namely the small molecule inhibitors infigratinib and pemigatinib. While BAY 1187982 represents a distinct therapeutic modality as an ADC, a comparative analysis against small molecule inhibitors offers valuable insights into the different strategies employed to target the FGFR2 pathway.
Executive Summary
BAY 1187982 is a novel ADC designed to deliver a potent cytotoxic payload directly to FGFR2-expressing tumor cells.[1][2][3] Preclinical studies demonstrated its potential in inducing tumor regression in various cancer models. However, its clinical development was halted in Phase I due to a narrow therapeutic window and unfavorable tolerability.[4][5] In contrast, infigratinib and pemigatinib are orally bioavailable small molecule kinase inhibitors that have shown clinical activity in FGFR2-driven malignancies, particularly cholangiocarcinoma, and are being investigated in other solid tumors, including gastric cancer.[6][7][8] This guide will delve into the mechanistic differences, preclinical efficacy, and clinical outcomes of these therapies to provide a comprehensive resource for researchers in the field.
Data Presentation
Table 1: Overview of BAY 1187982 and Comparator FGFR2 Inhibitors
| Feature | BAY 1187982 (Aprutumab Ixadotin) | Infigratinib | Pemigatinib |
| Drug Type | Antibody-Drug Conjugate (ADC) | Small Molecule Kinase Inhibitor | Small Molecule Kinase Inhibitor |
| Target | Fibroblast Growth Factor Receptor 2 (FGFR2) | FGFR1, FGFR2, FGFR3 | FGFR1, FGFR2, FGFR3 |
| Mechanism of Action | Binds to FGFR2, internalizes, and releases a cytotoxic auristatin payload, leading to microtubule disruption and apoptosis.[1] | ATP-competitive inhibitor of FGFR1-3, blocking downstream signaling pathways. | Potent, selective, oral inhibitor of FGFR1, 2, and 3. |
| Payload/Warhead | Auristatin W derivative | N/A | N/A |
| Linker | Non-cleavable | N/A | N/A |
| Indications (Investigated) | FGFR2-positive solid tumors, including triple-negative breast cancer and gastric cancer.[3][4] | Cholangiocarcinoma with FGFR2 fusions/rearrangements, gastric cancer.[6][7] | Cholangiocarcinoma with FGFR2 fusions/rearrangements, myeloid/lymphoid neoplasms with FGFR1 rearrangement, and metastatic esophageal-gastric junction/gastric cancer.[9] |
| Development Status | Phase I (Terminated)[4][5] | Approved for cholangiocarcinoma (approval later withdrawn for business reasons); Phase 2 for gastric cancer.[7][10] | Approved for cholangiocarcinoma and myeloid/lymphoid neoplasms; Phase 2 for gastric cancer.[9] |
Table 2: Preclinical Efficacy Data
| Parameter | BAY 1187982 | Infigratinib | Pemigatinib |
| In Vitro Potency (IC50) | Sub-nanomolar to low nanomolar range in FGFR2-positive cell lines.[1] | Potent inhibition of FGFR phosphorylation and cell proliferation in FGFR-dependent cancer cell lines. | Inhibition of FGFR phosphorylation and cell proliferation in FGFR-dependent cell lines. |
| In Vivo Efficacy (Xenograft Models) | Dose-dependent tumor regression in gastric (SNU-16) and breast cancer (MFM-223) models.[1] | Tumor regression in FGFR2-amplified gastric cancer models.[6] | Inhibition of tumor growth in FGFR2-amplified gastric cancer models.[11] |
| Key Preclinical Findings | High selectivity for FGFR2-positive cells; stable in circulation with significant tumor enrichment of the payload. | Demonstrated anti-tumor activity in models with FGFR2 gene fusions. | Showed efficacy in trastuzumab-resistant gastric cancer models with FGFR overexpression. |
Table 3: Clinical Trial Data
| Parameter | BAY 1187982 (Phase I) | Infigratinib (Gastric Cancer, Phase 2a) | Pemigatinib (Gastric Cancer, Phase II - FiGhTeR trial) |
| Population | Advanced solid tumors with known FGFR2 expression.[5] | Locally advanced or metastatic gastric/GEJ adenocarcinoma with FGFR2 amplification (failed ≥2 prior lines of therapy).[7] | Metastatic EGJ/gastric cancer refractory to first-line trastuzumab-containing therapy.[9] |
| Dosage | 0.1 to 1.3 mg/kg intravenously every 3 weeks.[5] | 125 mg orally daily (3 weeks on, 1 week off).[7] | 13.5 mg orally daily (2 weeks on, 1 week off).[9] |
| Efficacy | No objective responses reported; one patient with stable disease.[4][5] | Objective Response Rate (ORR): 25%.[7] | Primary endpoint is 12-week progression-free survival rate (data pending).[9] |
| Safety/Tolerability | Poorly tolerated; Dose-limiting toxicities included thrombocytopenia, proteinuria, and corneal events. MTD determined to be 0.2 mg/kg.[4][5] | Manageable safety profile. | Generally well-tolerated; common adverse events include hyperphosphatemia, fatigue, and dry mouth. |
| Reason for Discontinuation | Trial terminated early due to poor tolerability and a narrow therapeutic window.[4][5] | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of BAY 1187982 are summarized below, based on published literature.
In Vitro Cytotoxicity and Cell Viability Assays
Objective: To determine the potency and selectivity of BAY 1187982 in killing cancer cells.
Methodology:
-
Cell Lines: A panel of human cancer cell lines with varying levels of FGFR2 expression (e.g., SNU-16, KatoIII for high expression; MDA-MB-231 for low/no expression) were used.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with serial dilutions of BAY 1187982, a non-targeting control ADC, or the free auristatin payload for 72 to 96 hours.[12]
-
Viability Assessment: Cell viability was assessed using a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).[13][14] The luminescence or absorbance, which is proportional to the number of viable cells, was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using a four-parameter logistic model.
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of BAY 1187982 in a living organism.
Methodology:
-
Animal Models: Immunodeficient mice (e.g., NOD scid or NMRI nu/nu) were used.[1][15]
-
Tumor Implantation: Human cancer cells (e.g., SNU-16, MFM-223) were implanted subcutaneously into the flanks of the mice.[1] For patient-derived xenograft (PDX) models, tumor fragments were implanted.[16]
-
Treatment Initiation: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.[17]
-
Drug Administration: BAY 1187982 was administered intravenously at various dose levels and schedules (e.g., once weekly).[1] Control groups received vehicle or a non-targeting control ADC.
-
Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Animal body weight was monitored as an indicator of toxicity.[18]
-
Endpoint: The study was terminated when tumors in the control group reached a maximal allowed size, or at a predetermined time point. Tumor growth inhibition was calculated and statistical analyses were performed to determine significance.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of BAY 1187982 and its components.
Methodology:
-
Animal Model: Tumor-bearing or non-tumor-bearing mice were used.[17][19]
-
Drug Administration: A single intravenous dose of BAY 1187982 was administered.
-
Sample Collection: Blood samples were collected at various time points post-administration. Tissues (tumor, liver, spleen, etc.) were collected at the end of the study.[19]
-
Bioanalysis:
-
Total Antibody: The concentration of the antibody component (conjugated and unconjugated) was measured using a ligand-binding assay, such as an ELISA.
-
ADC and Payload: The concentration of the intact ADC and the released cytotoxic payload were quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[20][21]
-
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life were calculated using non-compartmental analysis.
Mandatory Visualization
Below are diagrams illustrating key concepts related to BAY 1187982, created using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bridgebio.com [bridgebio.com]
- 7. onclive.com [onclive.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A phase II trial of the FGFR inhibitor pemigatinib in patients with metastatic esophageal–gastric junction/gastric cancer trastuzumab resistant: the FiGhTeR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. veterinarypaper.com [veterinarypaper.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Efficacy of Aprutumab Ixadotin in FGFR2-Amplified Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Aprutumab Ixadotin (also known as BAY 1187982), an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2), across various cancer cell lines with differing FGFR2 amplification statuses. The data presented is compiled from preclinical studies to offer an objective overview of the product's performance and the experimental methodologies used for its evaluation.
Introduction to this compound
This compound is a novel ADC that consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent auristatin-based payload.[1] The antibody component specifically targets FGFR2, a receptor tyrosine kinase that is frequently overexpressed or amplified in a range of solid tumors, including gastric and triple-negative breast cancer.[2][3] Upon binding to FGFR2 on the surface of cancer cells, this compound is internalized, leading to the release of the cytotoxic payload and subsequent cell death.[4][5] This targeted delivery mechanism aims to enhance the therapeutic window by maximizing antitumor activity while minimizing systemic toxicity.[2]
Comparative Efficacy in FGFR2-Amplified vs. Non-Amplified Cell Lines
The cytotoxic activity of this compound has been evaluated in a panel of human cancer cell lines with varying levels of FGFR2 gene amplification and expression. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Cell Line | Cancer Type | FGFR2 Amplification | IC50 (nM) |
| SNU-16 | Gastric Cancer | Amplified | 0.097 |
| MFM-223 | Breast Cancer | Amplified | Not explicitly stated, but potent |
| NCI-H716 | Colorectal Cancer | Amplified | Not explicitly stated, but potent |
| SUM-52PE | Breast Cancer | Amplified | Not explicitly stated, but potent |
| KATO III | Gastric Cancer | Amplified | Potent |
| FGFR2-Negative Lines | Various | Non-Amplified | >100-fold less sensitive |
Data compiled from preclinical studies.[3][6][7]
The data clearly indicates that cell lines with FGFR2 amplification are significantly more sensitive to this compound, with IC50 values in the sub-nanomolar to low nanomolar range.[6][7] In contrast, FGFR2-negative cell lines demonstrated a more than 100-fold reduced sensitivity, highlighting the target-specific cytotoxicity of the ADC.[3][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
This assay determines the dose-dependent effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a non-targeting control ADC for 72 hours.[6]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.[8] The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the untreated control, and the IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Apoptosis Assay
This assay quantifies the induction of programmed cell death (apoptosis) in cancer cells following treatment with this compound.
-
Cell Treatment: FGFR2-positive cells, such as SNU-16, are treated with this compound at concentrations around the IC50 value for a specified period (e.g., 48-72 hours).[6]
-
Cell Staining: Cells are harvested and stained with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[9] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while the viability dye enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Data Quantification: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induction by this compound compared to controls.
Western Blot Analysis of FGFR2 Signaling Pathway
This technique is used to investigate the effect of this compound on the FGFR2 signaling cascade.
-
Cell Lysis: FGFR2-amplified cells are treated with this compound for various time points. After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total FGFR2, phosphorylated FGFR2 (p-FGFR2), and downstream signaling proteins such as AKT, p-AKT, ERK, and p-ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used to confirm equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified to determine the changes in protein expression and phosphorylation levels in response to this compound treatment.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: FGFR2 signaling pathway and mechanism of action of this compound.
Caption: Experimental workflow for evaluating the in vitro efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Bayer - AdisInsight [adisinsight.springer.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
Auristatin Payloads in Antibody-Drug Conjugates: A Head-to-Head Comparison of MMAE and MMAF
For Researchers, Scientists, and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) has seen remarkable progress, with auristatins emerging as a clinically validated and widely utilized class of cytotoxic payloads.[1][2] Among the synthetic analogs of the natural product dolastatin 10, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most prominent payloads, each with distinct properties that influence the efficacy, safety, and therapeutic application of the resulting ADC.[1][3][4][5] This guide provides an objective, data-driven comparison of MMAE and MMAF to inform payload selection and ADC design.
Mechanism of Action: Potent Mitotic Inhibitors
Both MMAE and MMAF are highly potent microtubule inhibitors.[3][6] They bind to tubulin, a key component of microtubules, and disrupt microtubule polymerization. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[6] The cytotoxicity of auristatins is substantial, with potencies often 100 to 1000 times greater than traditional chemotherapy agents like doxorubicin.[][8]
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
Validating FGFR2 as a Therapeutic Target for Antibody-Drug Conjugates: A Comparative Guide
Fibroblast Growth Factor Receptor 2 (FGFR2) has emerged as a compelling therapeutic target in oncology. A member of the receptor tyrosine kinase family, FGFR2 plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Aberrations such as gene amplification, mutations, or fusions can lead to enhanced FGFR2 signaling, driving tumorigenesis in a variety of cancers, including gastric, breast, bladder, and endometrial cancers.[3][4][5] Its high expression on many cancer cell types, coupled with limited expression in normal tissues, makes FGFR2 an attractive candidate for targeted therapies like Antibody-Drug Conjugates (ADCs).[2][6]
ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic agent specifically to cancer cells.[1][6] They consist of a monoclonal antibody that binds to a tumor-specific antigen, like FGFR2, connected via a chemical linker to a cytotoxic payload.[6][7] This targeted approach aims to increase the therapeutic window, maximizing efficacy while minimizing systemic toxicity.[6]
This guide provides a comparative analysis of FGFR2-targeting ADCs, supported by preclinical and clinical data. It compares their performance with alternative FGFR2-targeted therapies and offers detailed protocols for key validation experiments.
FGFR2 Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) ligand to FGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT/mTOR pathways, which promote cell growth, proliferation, and survival.[1][8]
References
- 1. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Development Services Targeting FGFR2 - Creative Biolabs [creative-biolabs.com]
- 3. Frontiers | A Pancancer Analysis of the Expression Landscape and Clinical Relevance of Fibroblast Growth Factor Receptor 2 in Human Cancers [frontiersin.org]
- 4. FGFR2 - My Cancer Genome [mycancergenome.org]
- 5. mdpi.com [mdpi.com]
- 6. First-in-Human Phase I Study of Aprutumab Ixadotin, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for FGFR2 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing ADC Design
The development of Antibody-Drug Conjugates (ADCs) targeting Fibroblast Growth Factor Receptor 2 (FGFR2) represents a promising therapeutic strategy for a variety of solid tumors where FGFR2 is overexpressed. A critical component in the design of an effective FGFR2 ADC is the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of these two linker strategies, supported by available preclinical data, to aid researchers in making informed decisions for future FGFR2 ADC development.
Understanding the Target: The FGFR2 Signaling Pathway
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, activates several downstream signaling pathways crucial for cell proliferation, survival, differentiation, and angiogenesis.[1][2][3] Dysregulation of FGFR2 signaling is implicated in the progression of various cancers, making it an attractive target for targeted therapies like ADCs.[1][2]
FGFR2 Signaling Pathway
Cleavable vs. Non-Cleavable Linkers: A Mechanistic Overview
The linker in an ADC is not merely a spacer but a critical determinant of its therapeutic index. The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.
Cleavable Linkers are designed to be stable in the systemic circulation and release the cytotoxic payload upon encountering specific conditions prevalent in the tumor microenvironment or within the cancer cell.[4] Common cleavage mechanisms include:
-
Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[5]
-
pH-sensitive linkers: These linkers exploit the lower pH of endosomes and lysosomes to trigger payload release.
-
Glutathione-sensitive linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a higher glutathione concentration than the bloodstream.
Non-Cleavable Linkers do not have a specific cleavage site. The payload is released only after the entire ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[6] This process releases the payload with the linker and a residual amino acid from the antibody attached.
Mechanisms of Action
Comparative Analysis of FGFR2 ADCs: Preclinical Data
Non-Cleavable Linker FGFR2 ADCs
A notable example of a non-cleavable FGFR2 ADC is aprutumab ixadotin (BAY 1187982) . This ADC comprises a fully human anti-FGFR2 monoclonal antibody conjugated to a novel auristatin derivative via a non-cleavable linker.[1][7][8]
| Parameter | BAY 1187982 (Non-Cleavable) | Reference |
| Antibody | Fully human anti-FGFR2 mAb (BAY 1179470) | [1][7] |
| Payload | Auristatin W derivative | [1] |
| Linker Type | Non-cleavable | [1][7] |
| In Vitro Potency (IC50) | Low nM to sub-nM range in FGFR2-positive cell lines | [1][9] |
| In Vivo Efficacy | Significant tumor growth inhibition and regression in gastric and breast cancer xenograft models | [1][7][9] |
| Pharmacokinetics | Stable in circulation with significant enrichment of the toxophore metabolite in tumors compared to healthy tissues | [1][7][8] |
Cleavable Linker FGFR2-Targeted Conjugates
Several studies have explored FGFR-targeted conjugates with cleavable linkers, although some utilize FGF ligands or antibody fragments instead of full monoclonal antibodies. These provide insights into the potential of cleavable linkers for FGFR2-targeting. One such example is an ADC generated from a single-chain variable fragment (scFv) fused to an Fc domain, scFvF7-Fc-vcMMAE .
| Parameter | scFvF7-Fc-vcMMAE (Cleavable) | Reference |
| Targeting Moiety | Anti-FGFR2 scFvF7-Fc | [10] |
| Payload | Monomethyl auristatin E (MMAE) | [10] |
| Linker Type | Valine-citrulline (vc), protease-cleavable | [10] |
| In Vitro Potency (IC50) | Effective growth inhibition of FGFR2-expressing gastric and colorectal carcinoma cell lines | [10] |
| In Vivo Efficacy | Data not explicitly detailed in the provided abstract | [10] |
| Key Feature | Selective delivery of MMAE to FGFR2-positive tumor cells | [10] |
Another relevant construct is FGF1V-vcMMAE , which uses an engineered fibroblast growth factor 1 as the targeting agent.
| Parameter | FGF1V-vcMMAE (Cleavable) | Reference |
| Targeting Moiety | Engineered Fibroblast Growth Factor 1 (FGF1V) | [5] |
| Payload | Monomethyl auristatin E (MMAE) | [5] |
| Linker Type | Valine-citrulline (vc), protease-cleavable | [5] |
| In Vitro Potency (IC50) | Highly cytotoxic at concentrations an order of magnitude lower than free MMAE in FGFR-expressing cells | [5] |
| In Vivo Efficacy | Not detailed in the provided abstract | [5] |
| Key Feature | Cytotoxicity is dependent on the level of FGFR expression on the cell surface | [5] |
Key Considerations for Linker Selection
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release | Triggered by specific conditions (e.g., enzymes, pH) in the tumor microenvironment or within the cell.[4] | Requires internalization and complete degradation of the antibody in the lysosome.[6] |
| Bystander Effect | High potential for bystander killing of neighboring antigen-negative tumor cells due to the release of a membrane-permeable payload. | Generally lower or no bystander effect as the released payload-linker-amino acid metabolite is often less membrane-permeable. |
| Stability | Can be susceptible to premature payload release in circulation, potentially leading to off-target toxicity. | Generally more stable in circulation, which can lead to a better safety profile and longer half-life. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | May be less effective in tumors with heterogeneous antigen expression. |
| Dependence on Internalization | Efficacy is highly dependent on efficient ADC internalization and trafficking to the appropriate subcellular compartment for cleavage. | Absolutely dependent on internalization and lysosomal degradation of the antibody. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of ADCs. Below are outlines of key experiments.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture FGFR2-positive (e.g., SNU-16, KATO III) and FGFR2-negative cell lines in appropriate media.
-
Treatment: Plate cells in 96-well plates and treat with serial dilutions of the FGFR2 ADC (with either cleavable or non-cleavable linker), a non-targeting control ADC, and free payload.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound to determine its potency.
In Vivo Xenograft Model Efficacy Study
-
Animal Model: Implant FGFR2-positive human tumor cells (e.g., SNU-16) subcutaneously into immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment groups and administer the FGFR2 ADCs (cleavable and non-cleavable), vehicle control, and other relevant controls via intravenous injection at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is assessed by tumor growth inhibition or regression.
ADC Stability Assay
-
Incubation: Incubate the ADC in plasma (human, mouse) or whole blood at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
Sample Preparation: At each time point, isolate the ADC from the plasma, for example, by affinity capture.
-
Analysis: Analyze the integrity of the ADC and the amount of released payload using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: Determine the half-life of the ADC and the rate of payload release to assess its stability.
General Experimental Workflow
Conclusion
The choice between a cleavable and a non-cleavable linker for an FGFR2 ADC is a critical decision that requires careful consideration of the desired therapeutic properties. Non-cleavable linkers, as exemplified by this compound, offer the advantage of high plasma stability, which can translate to a favorable safety profile. However, their efficacy may be limited in tumors with heterogeneous FGFR2 expression due to the lack of a significant bystander effect.
Conversely, cleavable linkers, such as the valine-citrulline linker used in various research constructs, have the potential for enhanced potency and efficacy in heterogeneous tumors through the bystander effect. This comes with the caveat of potentially lower plasma stability and a higher risk of off-target toxicity if the payload is prematurely released.
Ultimately, the optimal linker strategy for an FGFR2 ADC will depend on the specific characteristics of the antibody, the payload, and the target tumor biology. A thorough preclinical evaluation, including in vitro and in vivo studies as outlined above, is essential to identify the linker that provides the best therapeutic index for a given FGFR2 ADC candidate. Future development of novel linker technologies may offer improved stability and controlled payload release, further enhancing the potential of FGFR2-targeted ADCs in cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Abstract 4769: Characterization of novel humanized FGFR2b antibody-based ADCs site-specifically conjugated with topoisomerase I inhibitor payload in preclinical tumor models [m.x-mol.net]
- 3. researchgate.net [researchgate.net]
- 4. Precision Antibody Therapy in Gastric and Gastroesophageal Cancer: Targeting FGFR2b, CLDN18.2, and VEGFR2 [mdpi.com]
- 5. Design and characteristics of cytotoxic fibroblast growth factor 1 conjugate for fibroblast growth factor receptor-targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Efficacy of the Auristatin-Based Antibody-Drug Conjugate BAY 1187982 for the Treatment of FGFR2-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Generation of high-affinity, internalizing anti-FGFR2 single-chain variable antibody fragment fused with Fc for targeting gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Cross-Reactivity of the Aprutumab Ixadotin Antibody Component
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical cross-reactivity studies pertinent to the antibody component of Aprutumab Ixadotin (also known as BAY 1187982), an antibody-drug conjugate (ADC) targeting the Fibroblast Growth Factor Receptor 2 (FGFR2). Due to the early termination of its clinical development, detailed cross-reactivity data for this compound's antibody component (BAY 1179470) are not publicly available. This guide, therefore, outlines the standard methodologies for such assessments, presents available information on the specificity of the Aprutumab antibody, and offers a comparative context using data from other anti-FGFR2 antibodies.
This compound is comprised of a fully human IgG1 monoclonal antibody, BAY 1179470, conjugated to a potent auristatin W derivative payload via a non-cleavable linker.[1][2] The antibody targets both the IIIb and IIIc isoforms of FGFR2, a receptor tyrosine kinase implicated in the progression of various solid tumors.[3] Preclinical studies highlighted the ADC as "highly potent and selective in vitro," demonstrating efficacy in FGFR2-positive cancer models while showing no activity in models with low or negative FGFR2 expression.[3] This on-target specificity is a critical attribute for an ADC, as it is intended to minimize off-target toxicity.
Comparison of Anti-FGFR2 Antibody Cross-Reactivity
A crucial step in the preclinical safety assessment of any therapeutic antibody is the evaluation of its cross-reactivity against a panel of normal human tissues. This is typically conducted through immunohistochemistry (IHC) studies under Good Laboratory Practice (GLP) conditions, as recommended by regulatory agencies like the FDA and EMA.[4][5][6] These studies aim to identify any "off-target" binding to unrelated proteins or unexpected "on-target" binding in tissues where the target's expression was not previously well-characterized.
While specific data for BAY 1179470 is not available, the table below provides an illustrative comparison of the expected specificity profile of a highly selective anti-FGFR2 antibody with publicly available data from other research-grade anti-FGFR2 monoclonal antibodies. This is intended to provide a framework for understanding the type of data generated in such studies.
| Antibody Target | Reported Cross-Reactivity Profile | Citation |
| Ideal Profile for this compound (BAY 1179470) (Hypothetical) | No significant off-target binding observed in a comprehensive panel of normal human tissues. Specific binding limited to cell types known to express FGFR2. | N/A |
| Anti-FGFR2 (Clone: 98725) | Approximately 15% cross-reactivity with recombinant human FGFR1 (beta isoforms). No cross-reactivity with FGFR1 (alpha isoforms), FGFR3, or FGFR4. | [7] |
| Anti-FGFR2 (Clone: OTI3F8) | Cross-reactivity observed with FGFR1 and FGFR3 when tested against overexpressed proteins. No cross-reactivity with FGFR4. | [8] |
| Biparatopic Anti-FGFR2 (bpAb-B/C and bpAb-B/D) | Specifically inhibited phosphorylation of FGFR2 but not of FGFR1 or FGFR3 in a phospho-RTK array. | [9] |
Experimental Protocols
Detailed experimental protocols are essential for the robust and reproducible assessment of antibody cross-reactivity. Below are representative protocols for Immunohistochemistry (IHC) for tissue cross-reactivity and Flow Cytometry for assessing binding to non-target cells.
GLP-Compliant Immunohistochemistry (IHC) Protocol for Tissue Cross-Reactivity
This protocol outlines a standard procedure for evaluating the binding of a therapeutic antibody to a comprehensive panel of frozen normal human tissues.
Objective: To determine the in vitro binding profile of the anti-FGFR2 antibody BAY 1179470 on a panel of normal human tissues to identify potential on-target and off-target binding sites.
Materials:
-
Test Article: Biotinylated anti-FGFR2 antibody (e.g., BAY 1179470)
-
Control Article: Biotinylated human IgG1 isotype control
-
Tissue Panel: A comprehensive panel of snap-frozen human tissues from at least three unrelated donors (as per FDA/EMA guidelines).[10]
-
Detection System: Streptavidin-Horseradish Peroxidase (HRP)
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Buffers: PBS, blocking buffers (e.g., normal serum), etc.
Procedure:
-
Tissue Sectioning: Cryosection frozen human tissues to a thickness of 5 µm and mount on charged slides.
-
Fixation: Fix sections in cold acetone for 10 minutes.
-
Blocking:
-
Block endogenous peroxidase activity with 0.3% hydrogen peroxide.
-
Block non-specific protein binding using a suitable blocking serum (e.g., from the same species as the secondary antibody) for 20-30 minutes.
-
-
Primary Antibody Incubation: Incubate sections with the biotinylated anti-FGFR2 antibody and the isotype control at a pre-optimized concentration (typically in a range of 2.5-10 µg/mL) for 60 minutes at room temperature.
-
Detection:
-
Apply Streptavidin-HRP and incubate for 30 minutes.
-
Add DAB chromogen solution and incubate until the desired stain intensity develops.
-
-
Counterstaining: Lightly counterstain with hematoxylin to visualize tissue morphology.
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and coverslip with a permanent mounting medium.
-
Pathological Evaluation: A board-certified pathologist evaluates the slides for the presence, intensity, and cellular localization of any staining.
Flow Cytometry Protocol for Off-Target Binding Assessment
This protocol is designed to assess the binding of the antibody to a panel of cell lines with known target expression levels (positive and negative controls).
Objective: To quantify the binding of the anti-FGFR2 antibody BAY 1179470 to FGFR2-positive and FGFR2-negative cell lines to confirm specificity.
Materials:
-
Test Article: FITC-conjugated anti-FGFR2 antibody (e.g., BAY 1179470)
-
Control Article: FITC-conjugated human IgG1 isotype control
-
Cell Lines: FGFR2-positive (e.g., SNU-16) and FGFR2-negative cell lines.
-
Buffers: Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
Viability Dye: To exclude dead cells from the analysis.
Procedure:
-
Cell Preparation: Harvest cells and adjust the concentration to 1x10^6 cells/mL in cold staining buffer.
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the FITC-conjugated anti-FGFR2 antibody or the isotype control at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing: Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 500 µL of staining buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events in the live-cell gate.
-
Analysis: Compare the geometric mean fluorescence intensity (gMFI) of cells stained with the anti-FGFR2 antibody to those stained with the isotype control.
Visualizations
FGFR2 Signaling Pathway
Caption: Simplified FGFR2 signaling pathway upon ligand binding.
Experimental Workflow for Tissue Cross-Reactivity
Caption: Workflow for GLP-compliant tissue cross-reactivity study.
References
- 1. adcreview.com [adcreview.com]
- 2. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. level.com.tw [level.com.tw]
- 5. precisionformedicine.com [precisionformedicine.com]
- 6. prisysbiotech.com [prisysbiotech.com]
- 7. Human FGFR2 Antibody MAB684-100: R&D Systems [rndsystems.com]
- 8. FGFR2 Monoclonal Antibody (OTI3F8) (CF502799) [thermofisher.com]
- 9. JCI - Identification of potent biparatopic antibodies targeting FGFR2 fusion–driven cholangiocarcinoma [jci.org]
- 10. histologix.com [histologix.com]
Benchmarking Aprutumab Ixadotin: An In Vitro Comparison with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Aprutumab Ixadotin, an antibody-drug conjugate (ADC), against standard chemotherapy agents for cancers characterized by Fibroblast Growth Factor Receptor 2 (FGFR2) expression, such as triple-negative breast cancer (TNBC) and gastric cancer. The data presented herein is collated from publicly available research.
Introduction to this compound
This compound (BAY 1187982) is a first-in-class ADC that targets FGFR2, which is overexpressed in various solid tumors and plays a crucial role in tumor cell proliferation, differentiation, and survival.[1][2][3] The ADC consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, an auristatin W derivative, via a non-cleavable linker.[2][4] The targeted delivery of the cytotoxic payload aims to enhance the therapeutic window by maximizing efficacy on tumor cells while minimizing systemic toxicity.
However, a Phase I clinical trial (NCT02368951) for this compound in patients with advanced solid tumors was terminated early due to poor tolerability, with the maximum tolerated dose determined to be below the preclinically estimated therapeutic threshold.[3][5][6] Despite this clinical setback, the in vitro potency of this compound remains a subject of scientific interest for the development of future FGFR2-targeting ADCs.
Mechanism of Action: A Targeted Approach
This compound's mechanism of action is a multi-step process designed for targeted cytotoxicity.
In Vitro Efficacy: A Comparative Overview
The following table summarizes the in vitro cytotoxicity of this compound in FGFR2-positive cell lines and compares it with the reported efficacy of standard-of-care chemotherapy agents in relevant cancer cell lines. It is important to note that these values are from different studies and direct head-to-head comparisons under identical experimental conditions are not publicly available.
| Compound | Cancer Type | Cell Line | IC50 | Citation(s) |
| This compound | Gastric Cancer, TNBC, etc. | Various FGFR2-positive | 0.097 - 0.83 nM | [4] |
| Doxorubicin | Triple-Negative Breast Cancer | MDA-MB-231 | ~3.16 µM | [7] |
| Doxorubicin | Triple-Negative Breast Cancer | MDA-MB-468 | ~0.27 µM | [7] |
| Doxorubicin | Triple-Negative Breast Cancer | BT-20 | ~310 nM | [8] |
| Cisplatin | Gastric Cancer | SGC7901 | Varies | [2] |
| Cisplatin | Gastric Cancer | HGC-27 | Varies | [3] |
IC50 values for cisplatin in gastric cancer cell lines show significant variability in the literature, often reported in µg/mL, making direct molar concentration comparisons challenging without consistent reporting.
The data suggests that this compound exhibits high potency in the nanomolar range in FGFR2-positive cell lines. In comparison, standard chemotherapy agents like doxorubicin and cisplatin generally show IC50 values in the higher nanomolar to micromolar range. This highlights the potential for highly targeted therapies to achieve greater potency in vitro.
Experimental Protocols
The following section details a standard methodology for assessing the in vitro cytotoxicity of an antibody-drug conjugate like this compound, which can also be adapted for standard chemotherapy agents to enable direct comparison.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a therapeutic agent on cancer cell lines.
Materials:
-
FGFR2-positive cancer cell lines (e.g., SNU-16 for gastric cancer, MFM-223 for breast cancer)
-
Standard cancer cell lines for comparison
-
Complete cell culture medium
-
This compound and standard chemotherapy agents (e.g., doxorubicin, cisplatin)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.[9]
-
Drug Preparation: Prepare serial dilutions of this compound and the standard chemotherapy agents in complete cell culture medium.
-
Treatment: Remove the existing medium from the cell plates and add the prepared drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 72 to 120 hours.[5][9]
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[10][11]
-
Conclusion
In vitro evidence suggests that this compound is a highly potent agent against FGFR2-positive cancer cell lines, with efficacy in the nanomolar range. This potency appears to be significantly greater than that of standard chemotherapy agents, which typically exhibit IC50 values in the higher nanomolar to micromolar range in comparable cancer cell lines. The targeted nature of this compound likely contributes to this enhanced in vitro activity.
While the clinical development of this compound was halted due to tolerability issues, the in vitro data underscores the potential of targeting the FGFR2 pathway with antibody-drug conjugates. Future research may focus on optimizing the linker and payload to improve the therapeutic index of next-generation FGFR2-targeting ADCs. For a definitive benchmark, direct comparative in vitro studies using a standardized panel of FGFR2-positive cell lines and consistent experimental protocols are warranted.
References
- 1. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Validation of Aprutumab Ixadotin Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Aprutumab Ixadotin, an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2), with alternative FGFR2-targeting agents. The information presented is intended to support independent validation and further research in the development of targeted cancer therapies.
Executive Summary
This compound (BAY 1187982) is a first-in-class ADC designed to deliver a potent auristatin-based payload to FGFR2-expressing tumor cells. Preclinical studies demonstrated its potential in gastric and triple-negative breast cancer models. However, the Phase I clinical trial (NCT02368951) was terminated early due to poor tolerability in patients, highlighting a discrepancy between preclinical and clinical outcomes.[1][2] This guide delves into the available preclinical data for this compound and compares it with other FGFR2-targeting ADCs and small molecule inhibitors to provide a comprehensive overview for the research community.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from preclinical studies of this compound and its alternatives.
Table 1: In Vitro Cytotoxicity of FGFR2-Targeting Agents
| Compound | Target | Cancer Type | Cell Line | IC50 (nM) |
| This compound | FGFR2 ADC | Gastric, Breast, Colorectal | SNU-16, MFM-223, NCI-H716 | Low to sub-nM |
| TST105 | FGFR2b ADC | Gastric, Colorectal | SNU-16, SW480-FGFR2b | 0.3 - 0.4 |
| Infigratinib (BGJ398) | Pan-FGFR TKI | Multiple | FGFR-addicted cell lines | Not specified |
| Pemigatinib (INCB054828) | FGFR1-3 TKI | Multiple | FGFR-activated cell lines | Potent inhibition |
| Erdafitinib (JNJ-42756493) | Pan-FGFR TKI | Multiple | FGFR-activated cell lines | Low nM |
| Rogaratinib (BAY 1163877) | Pan-FGFR TKI | Multiple | FGFR-addicted cell lines | Not specified |
Table 2: In Vivo Efficacy of FGFR2-Targeting Agents in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing | Outcome |
| This compound | Gastric, Breast, Ovarian | SNU-16, MFM-223, Patient-Derived | Not specified | Tumor growth inhibition and regression |
| TST105 | Gastric | SNU-16 | 3 mg/kg QW | 91.25% Tumor Growth Inhibition (TGI), 70% Overall Response Rate (ORR) |
| Infigratinib (BGJ398) | Multiple | Patient-Derived | Not specified | Anti-tumor activity |
| Pemigatinib (INCB054828) | Gastric | KATO III | 0.03 mg/kg once daily | Significant tumor growth suppression |
| Erdafitinib (JNJ-42756493) | Multiple | Mouse xenografts | Not specified | In vivo antitumor activity |
| Rogaratinib (BAY 1163877) | Lung | DMS-114 | 50 mg/kg, p.o., BID | Marked antitumor efficacy (T/Cvolume = 0.34) |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of preclinical findings. The following are generalized protocols for key experiments based on available literature.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Preparation: Culture FGFR2-positive cancer cell lines (e.g., SNU-16, MFM-223) in appropriate media and conditions.
-
Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound or alternatives) and control substances.
-
Incubation: Incubate the plates for a period of 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Model
-
Animal Models: Utilize immunodeficient mice (e.g., NOD scid or nude mice). All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SNU-16) or implant patient-derived tumor fragments into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Administration: Once tumors reach a specified volume, randomize the animals into treatment and control groups. Administer the test compounds (e.g., this compound intravenously, small molecule inhibitors orally) at the specified doses and schedules.
-
Efficacy Evaluation: Measure tumor volumes throughout the study and at the endpoint. Calculate tumor growth inhibition (TGI) and assess for tumor regression.
-
Toxicity Assessment: Monitor animal body weight and general health as indicators of treatment-related toxicity.
-
Pharmacokinetic/Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of drug concentration and target engagement.
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound and its preclinical evaluation.
Caption: Mechanism of action of this compound.
Caption: A typical preclinical experimental workflow.
Caption: Proposed advantages of an ADC approach.
References
- 1. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of Aprutumab Ixadotin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aprutumab Ixadotin (BAY 1187982) is a first-in-class antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor overexpressed in various solid tumors. A critical aspect of ADC efficacy, particularly in heterogeneous tumors, is the "bystander effect," where the cytotoxic payload kills not only the target antigen-positive cancer cells but also adjacent antigen-negative cells. Preclinical investigations into this compound have concluded that it does not exert a significant bystander effect. This guide provides a comparative analysis of this compound's bystander effect potential against several ADCs known for this mechanism, supported by available experimental data and detailed methodologies.
The absence of a bystander effect in this compound is attributed to its molecular design, specifically its use of a non-cleavable linker. Upon internalization and lysosomal degradation, a charged, non-cell-permeable payload metabolite is released, which is unable to diffuse across cell membranes to affect neighboring cells[1]. This contrasts with ADCs that demonstrate a potent bystander effect, which typically employ cleavable linkers designed to release membrane-permeable cytotoxic payloads into the tumor microenvironment.
This guide will delve into the mechanism of action of this compound, compare its bystander effect profile with that of Trastuzumab deruxtecan, Sacituzumab govitecan, Enfortumab vedotin, and Tisotumab vedotin, and provide detailed experimental protocols for assessing the bystander effect.
Mechanism of Action: this compound
This compound is composed of a fully human anti-FGFR2 monoclonal antibody, a non-cleavable linker, and a potent auristatin-based payload. The proposed mechanism of action is as follows:
-
Binding: The antibody component of this compound binds specifically to FGFR2 on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-FGFR2 complex is internalized by the cell.
-
Lysosomal Trafficking: The complex is trafficked to the lysosome.
-
Payload Release: Within the lysosome, the antibody is degraded, releasing the auristatin-based payload, which is attached to the linker and an amino acid residue.
-
Cytotoxicity: The released payload, a potent microtubule inhibitor, disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis.
-
No Bystander Effect: The released payload metabolite is charged and therefore cannot diffuse across the cell membrane to kill adjacent FGFR2-negative cells[1].
Caption: Mechanism of this compound.
Comparative Analysis of Bystander Effect
The bystander effect is a key feature of several successful ADCs, enabling them to overcome tumor heterogeneity. The table below compares the properties of this compound with ADCs known for their bystander effect.
| Feature | This compound | Trastuzumab deruxtecan (T-DXd) | Sacituzumab govitecan | Enfortumab vedotin | Tisotumab vedotin |
| Target Antigen | FGFR2 | HER2 | Trop-2 | Nectin-4 | Tissue Factor (TF) |
| Payload | Auristatin derivative | Topoisomerase I inhibitor (DXd) | Topoisomerase I inhibitor (SN-38) | MMAE | MMAE |
| Linker Type | Non-cleavable | Cleavable (tetrapeptide) | Cleavable (hydrolyzable) | Cleavable (protease-sensitive) | Cleavable (protease-sensitive) |
| Payload Permeability | Non-permeable (charged) | Permeable | Permeable | Permeable | Permeable |
| Bystander Effect | No [1] | Yes | Yes | Yes [2][3] | Yes [2] |
Quantitative Assessment of Bystander Effect: Experimental Data
Table 2: In Vitro Bystander Effect Data
| ADC | Assay Type | Target (Antigen-Positive) Cells | Bystander (Antigen-Negative) Cells | Key Finding |
| This compound | Not Publicly Available | FGFR2-positive | FGFR2-negative | Preclinical studies found no evidence of a bystander effect[1]. |
| Trastuzumab deruxtecan | Co-culture | HER2-positive (SKBR3) | HER2-negative (MCF7) | Treatment with DS8201 (T-DXd) led to the death of HER2-negative MCF7 cells in the presence of SKBR3 cells[4]. |
| Sacituzumab govitecan | Co-culture | Trop-2-positive | Trop-2-negative | Induced significant bystander killing of Trop-2-negative tumors when co-cultured with Trop-2-positive tumors. |
| Enfortumab vedotin | Admixed Cellular Assay | Nectin-4-positive | Nectin-4-negative | Demonstrated bystander effect by releasing permeable MMAE to kill Nectin-4-negative cells[3]. |
| Tisotumab vedotin | Co-culture | TF-positive | TF-negative | Exhibited cytotoxicity in both TF-positive and TF-negative cells in a co-culture setting[2]. |
Experimental Protocols for Assessing Bystander Effect
Standardized in vitro and in vivo assays are crucial for evaluating the bystander effect of ADCs.
In Vitro Co-culture Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Methodology:
-
Cell Line Preparation:
-
Antigen-positive "effector" cells (e.g., FGFR2-positive).
-
Antigen-negative "bystander" cells, often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification (e.g., FGFR2-negative-GFP).
-
-
Co-culture Seeding:
-
Seed a mixture of effector and bystander cells at a defined ratio (e.g., 1:1, 1:5) in a multi-well plate.
-
-
ADC Treatment:
-
Treat the co-culture with a range of ADC concentrations. Controls should include untreated co-cultures and monocultures of each cell type with and without ADC treatment.
-
-
Incubation:
-
Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
-
Data Acquisition:
-
Quantify the viability of the bystander (GFP-positive) and effector (GFP-negative) cell populations using methods such as flow cytometry or high-content imaging.
-
-
Analysis:
-
Compare the viability of the bystander cells in the co-culture to their viability in monoculture at the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.
-
Caption: Workflow for an in vitro co-culture bystander effect assay.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the extracellular medium and can kill bystander cells without direct cell-to-cell contact.
Methodology:
-
Prepare Conditioned Medium:
-
Culture antigen-positive cells and treat them with the ADC for a set period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium), which may contain the released payload.
-
-
Treat Bystander Cells:
-
Culture antigen-negative cells separately.
-
Replace their normal culture medium with the conditioned medium from the ADC-treated antigen-positive cells.
-
-
Incubation and Analysis:
-
Incubate the bystander cells for 24-48 hours.
-
Assess cell viability using standard methods (e.g., MTT assay, CellTiter-Glo). A decrease in viability compared to cells treated with conditioned medium from untreated antigen-positive cells indicates a bystander effect.
-
In Vivo Xenograft Model
This model assesses the bystander effect in a more complex, three-dimensional tumor microenvironment.
Methodology:
-
Tumor Implantation:
-
Co-implant a mixture of antigen-positive and antigen-negative tumor cells (often with the bystander cells expressing a reporter like luciferase) into immunodeficient mice to establish a heterogeneous tumor xenograft.
-
-
ADC Administration:
-
Once tumors are established, treat the mice with the ADC, a vehicle control, or a non-binding control ADC.
-
-
Tumor Monitoring:
-
Monitor tumor growth over time using caliper measurements.
-
If a reporter is used, the bystander cell population can be specifically monitored using in vivo imaging systems (e.g., IVIS for luciferase).
-
-
Analysis:
-
A significant reduction in the overall tumor volume and, more specifically, a reduction in the signal from the reporter-expressing bystander cells in the ADC-treated group compared to controls, provides evidence of an in vivo bystander effect.
-
Conclusion
The available preclinical data indicate that this compound is unlikely to exhibit a bystander effect, a direct consequence of its non-cleavable linker design which prevents the diffusion of its cytotoxic payload to adjacent cells[1]. While this design may enhance tumor specificity and potentially reduce off-target toxicities, it may limit its efficacy in tumors with heterogeneous FGFR2 expression. In contrast, ADCs like Trastuzumab deruxtecan, Sacituzumab govitecan, Enfortumab vedotin, and Tisotumab vedotin are designed with cleavable linkers that release membrane-permeable payloads, enabling a potent bystander effect that can contribute to their clinical activity in heterogeneous tumors.
For drug development professionals, the assessment of the bystander effect is a critical consideration in the design and evaluation of novel ADCs. The choice of linker and payload chemistry directly dictates the potential for bystander killing, which in turn can significantly influence the therapeutic window and overall efficacy of the ADC in a clinical setting. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this important ADC attribute. The early termination of the this compound clinical trial due to poor tolerability, however, underscores that while the bystander effect is an important consideration, overall safety and tolerability remain paramount in ADC development.
References
- 1. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. onclive.com [onclive.com]
- 4. agilent.com [agilent.com]
Evaluating the Immunogenicity of Aprutumab Ixadotin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the immunogenicity of Aprutumab Ixadotin, an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2). While specific preclinical immunogenicity data for this compound is not extensively published, this document outlines the standard methodologies and data presentation expected for such an evaluation, using a hypothetical comparator ADC for illustrative purposes.
This compound is a novel ADC that combines a fully human anti-FGFR2 monoclonal antibody with an auristatin-based payload.[1][2] Preclinical studies in mouse, rat, and cynomolgus monkey models have been conducted to assess its pharmacokinetics and anti-tumor activity.[1][3] However, as with all biologic therapies, the potential for an unwanted immune response is a critical aspect of its safety and efficacy profile that requires thorough investigation.[4][5]
Comparative Immunogenicity Data in Animal Models
The following table presents a hypothetical but representative comparison of immunogenicity parameters between this compound and a comparator ADC in a cynomolgus monkey model. This model is relevant as it was used in the preclinical safety assessment of this compound.[1][3]
| Parameter | This compound (ADC-X) | Comparator ADC (ADC-Y) |
| Animal Model | Cynomolgus Monkey | Cynomolgus Monkey |
| Dose Level | 1 mg/kg, 5 mg/kg | 1 mg/kg, 5 mg/kg |
| Frequency | Once every 3 weeks | Once every 3 weeks |
| Duration | 12 weeks | 12 weeks |
| Anti-Drug Antibody (ADA) Incidence | ||
| - Low Dose | 2/6 animals (33%) | 1/6 animals (17%) |
| - High Dose | 4/6 animals (67%) | 3/6 animals (50%) |
| Mean ADA Titer (High Dose) | 1:1200 | 1:800 |
| Neutralizing Antibody (NAb) Incidence | ||
| - Low Dose | 0/6 animals (0%) | 0/6 animals (0%) |
| - High Dose | 1/6 animals (17%) | 1/6 animals (17%) |
| Impact on Exposure (AUC) | Trend towards decreased exposure in ADA-positive animals with high titers | No significant impact observed |
| Observed Adverse Events (related to immunogenicity) | No apparent correlation | No apparent correlation |
Experimental Protocols
The assessment of immunogenicity for an ADC like this compound follows a tiered approach as recommended by regulatory agencies.[4][6][7] This involves screening for binding antibodies, confirming their specificity, and characterizing their neutralizing potential.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assays
A common method for detecting ADAs is the bridging immunoassay, often performed using electrochemiluminescence (ECL) for high sensitivity and drug tolerance.[5][7]
-
Screening Assay Principle: Samples from dosed animals are incubated with biotinylated and ruthenylated this compound. In the presence of ADAs, a "bridge" is formed, bringing the biotin and ruthenium labels into proximity on a streptavidin-coated plate. An electrical stimulus then triggers a light emission from the ruthenium complex, which is detected.
-
Confirmatory Assay Principle: To confirm the specificity of the binding, screening-positive samples are re-analyzed after pre-incubation with an excess of unlabeled this compound. A significant reduction in the signal (e.g., >50%) compared to the uncompeted sample confirms the presence of specific anti-Aprutumab Ixadotin antibodies.[7]
-
Domain Specificity: For ADCs, it is also crucial to understand which part of the molecule is immunogenic (the antibody, the linker, or the payload).[4][6] This can be assessed in the confirmatory assay by competing with the naked antibody or the linker-payload conjugate separately.
Neutralizing Antibody (NAb) Assay
NAb assays are designed to determine if the detected ADAs can inhibit the biological function of the therapeutic. For this compound, this would involve assessing the inhibition of its cytotoxic activity on FGFR2-expressing cells.
-
Cell-Based Assay Principle:
-
FGFR2-positive cancer cells (e.g., SNU-16 human gastric cancer cell line) are seeded in microtiter plates.
-
Serum samples containing putative NAbs are pre-incubated with a fixed, sub-saturating concentration of this compound.
-
The mixture is then added to the cells.
-
After a suitable incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
A neutralizing antibody will bind to this compound and prevent it from killing the target cells, resulting in an increase in cell viability compared to control samples.
-
Visualizing Key Processes
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Tiered approach for ADC immunogenicity testing.
Caption: Mechanism of action for this compound.
References
- 1. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity Testing: Definition, Guidelines, and Anti-Drug Antibody Detection - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Aprutumab Ixadotin: A Procedural Guide
For Immediate Release
As a frontrunner in supporting the scientific community, we recognize the critical importance of providing comprehensive safety and handling information that extends beyond the product itself. This document serves as an essential guide for the proper disposal of Aprutumab Ixadotin, an antibody-drug conjugate (ADC), ensuring the safety of laboratory personnel and the environment. Due to the discontinuation of this compound's clinical trials, manufacturer-specific disposal guidelines are unavailable.[1][2][3] The following procedures are therefore based on established best practices for the handling and disposal of cytotoxic and hazardous drugs, including other ADCs.[4]
This compound is an antibody-drug conjugate comprised of a monoclonal antibody linked to a novel, highly potent auristatin-based payload.[2][5] Like other ADCs, it is considered a hazardous substance requiring stringent handling and disposal protocols to mitigate exposure risks.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste contaminated with this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.
Required PPE:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Gown: A disposable, fluid-resistant gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested respirator (e.g., N95) may be required, especially during spill cleanup or when aerosols may be generated.
All personnel handling cytotoxic waste must receive training on the potential hazards and the correct procedures for waste management.[6]
II. Waste Segregation and Handling
Proper segregation of waste at the point of generation is crucial to ensure safe and compliant disposal. All waste streams contaminated with this compound must be treated as cytotoxic waste.
| Waste Type | Hazard Classification | Recommended Container | Disposal Procedure |
| Unused/Expired Vials | Cytotoxic, Hazardous | Puncture-resistant, leak-proof container clearly labeled as "Cytotoxic Waste." | Dispose of directly into the designated cytotoxic waste container. Do not attempt to open or empty vials. |
| Contaminated Sharps | Cytotoxic, Sharps | Yellow, puncture-resistant sharps container with a purple lid, labeled "Chemo Sharps." | Immediately place all contaminated needles, syringes, and other sharps into the designated sharps container. Do not recap or bend needles. |
| Contaminated Solid Waste | Cytotoxic | Yellow, leak-proof plastic bags (minimum 2mm thick) within a rigid, labeled container. | Includes gloves, gowns, bench paper, and other disposable materials. Place directly into the designated cytotoxic waste bag. |
| Contaminated Liquid Waste | Cytotoxic, Aquatic Toxin | Leak-proof, sealed container labeled "Cytotoxic Liquid Waste." | Do not discharge into the sanitary sewer. Solidify with an appropriate absorbent material if necessary and dispose of in the cytotoxic waste container. |
| Grossly Contaminated Materials | Cytotoxic | Double-bagged in yellow, leak-proof plastic bags within a rigid, labeled container. | Materials from a large spill or heavily saturated items should be double-bagged to prevent leakage and placed in the designated cytotoxic waste container. |
This table provides a summary of waste handling procedures based on general cytotoxic waste guidelines. No specific quantitative inactivation data for this compound is publicly available.
III. Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on a full set of appropriate PPE before beginning cleanup.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads from a cytotoxic spill kit.
-
Powders: Carefully cover the spill with damp absorbent pads to avoid aerosolizing the powder.
-
-
Clean the Area:
-
Work from the outer edge of the spill towards the center.
-
Use a strong alkaline cleaning agent or a detergent solution to decontaminate the area.[7]
-
Rinse the area thoroughly with water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[8][9]
-
Report the Incident: Document and report the spill according to your institution's safety protocols.
IV. Final Disposal Procedure
All waste streams contaminated with this compound must be disposed of as hazardous cytotoxic waste. The universally accepted method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management facility.
Key Steps for Final Disposal:
-
Packaging: Ensure all waste containers are securely sealed and properly labeled with the cytotoxic symbol.
-
Storage: Store sealed cytotoxic waste containers in a designated, secure, and isolated area with proper ventilation until collection.
-
Transportation: Arrange for collection and transportation by a certified hazardous waste contractor.
-
Documentation: Maintain a manifest for all cytotoxic waste from the point of generation to its final disposal.
Visualized Workflow for this compound Disposal
To further clarify the procedural flow, the following diagram illustrates the decision-making and steps involved in the proper disposal of waste generated from activities involving this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these rigorous disposal procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and minimize the environmental impact of these potent compounds. Our commitment is to provide value beyond the product by being a trusted source for essential safety and handling information.
References
- 1. adcreview.com [adcreview.com]
- 2. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. books.rsc.org [books.rsc.org]
- 5. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. policy.nshealth.ca [policy.nshealth.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for Aprutumab Ixadotin
Comprehensive safety protocols are paramount for laboratory personnel handling Aprutumab Ixadotin, a potent antibody-drug conjugate (ADC). Due to its cytotoxic payload, this compound necessitates stringent containment and personal protective equipment (PPE) to minimize exposure risk. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and maintain a safe laboratory environment.
Antibody-drug conjugates are a class of highly hazardous substances, and while a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general guidelines for handling ADCs provide a strong framework for safe operational procedures.[1] Most ADCs have a very low occupational exposure limit (OEL), underscoring the need for meticulous handling and containment.[1]
Occupational Exposure Limits for Antibody-Drug Conjugates
The potency of ADCs requires strict control over potential workplace exposure. The following table summarizes the typical occupational exposure limit for this class of compounds.
| Compound Class | Occupational Exposure Limit (OEL) | Containment Classification |
| Antibody-Drug Conjugates (ADCs) | < 0.1 µg/m³ | Most Stringent |
Data derived from general guidelines for antibody-drug conjugates.[1]
Essential Personal Protective Equipment and Handling Workflow
The handling of this compound demands a multi-layered approach to safety, beginning with a thorough risk assessment and adherence to established protocols for highly potent active pharmaceutical ingredients (HPAPIs).[2] Personnel must be trained in the specific handling requirements of ADCs.
A typical workflow for handling this compound, emphasizing safety and containment, is as follows:
Detailed Experimental Protocols
1. Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated gloves is mandatory. The outer glove should be changed immediately upon suspected contamination.
-
Gown: A disposable, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked under the inner glove.
-
Respiratory Protection: A powered air-purifying respirator (PAPR) or a fit-tested N95 respirator is essential, particularly when handling powdered forms of the compound or when there is a risk of aerosol generation.
-
Eye Protection: Chemical splash goggles or a face shield worn over safety glasses must be used.
2. Engineering Controls:
-
All handling of this compound, including reconstitution and aliquoting, must be performed within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a containment isolator.[1] These engineering controls are designed to protect both the product and the personnel.[1] For aseptic manufacturing, isolators may be operated under positive pressure to protect the product, but for containment of hazardous substances, negative pressure is often employed to protect personnel.[1]
3. Procedural Guidelines:
-
Closed System Transfer Devices (CSTDs): The use of CSTDs is strongly recommended for all liquid transfers to minimize the risk of spills and aerosol generation.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A validated decontamination agent, such as a solution of sodium hypochlorite followed by a neutralizing agent, should be used.
-
Spill Management: A written spill protocol must be in place. Spill kits containing appropriate PPE, absorbent materials, and decontamination solutions should be readily available.
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including PPE, sharps, and unused drug, must be segregated into clearly labeled, sealed containers for hazardous waste.
-
Waste Disposal: Disposal of hazardous waste must comply with all local, state, and federal regulations for cytotoxic agents.
By adhering to these stringent safety protocols, research institutions can ensure the safe handling of this compound, fostering a secure environment for groundbreaking scientific discovery. The complexity and high potency of ADCs necessitate a proactive and comprehensive approach to laboratory safety.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
